SB590885
Description
Propriétés
IUPAC Name |
(NE)-N-[5-[2-[4-[2-(dimethylamino)ethoxy]phenyl]-5-pyridin-4-yl-1H-imidazol-4-yl]-2,3-dihydroinden-1-ylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O2/c1-32(2)15-16-34-22-7-3-19(4-8-22)27-29-25(18-11-13-28-14-12-18)26(30-27)21-5-9-23-20(17-21)6-10-24(23)31-33/h3-5,7-9,11-14,17,33H,6,10,15-16H2,1-2H3,(H,29,30)/b31-24+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSAQOINCGAULQ-QFMPWRQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC5=C(C=C4)C(=NO)CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCOC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC5=C(C=C4)/C(=N/O)/CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of SB590885 (Dabrafenib) in Melanoma Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of SB590885, also known as Dabrafenib, a potent and selective inhibitor of mutant BRAF kinase, in the context of melanoma. The document details the molecular pathways affected, summarizes key quantitative data on its efficacy, outlines experimental protocols for its study, and illustrates the core signaling cascades and resistance mechanisms through detailed diagrams.
Introduction: Targeting the Aberrant MAPK Pathway in Melanoma
Cutaneous melanoma is a highly aggressive form of skin cancer, with a significant proportion of cases driven by mutations in the BRAF gene.[1] The most common of these mutations, occurring in approximately 50-60% of metastatic melanomas, is the V600E substitution, which leads to constitutive activation of the BRAF kinase.[2][3] This aberrant activation drives uncontrolled cell proliferation and survival through the mitogen-activated protein kinase (MAPK/ERK) signaling pathway.[4][5]
This compound (Dabrafenib) is a small molecule inhibitor designed to selectively target the ATP-binding domain of mutated BRAF, thereby inhibiting its kinase activity and downstream signaling.[2][6] This targeted approach has shown significant clinical efficacy in patients with BRAF V600-mutant melanoma.[7]
Core Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway
The primary mechanism of action of this compound is the potent and selective inhibition of the constitutively active BRAF V600E kinase.[2] In its normal, unmutated state, the MAPK pathway is a tightly regulated cascade that transmits extracellular signals to the nucleus to control cellular processes like proliferation, differentiation, and survival.[6] In BRAF-mutant melanoma, this pathway is perpetually "on."
This compound binds to the active conformation of the BRAF V600E kinase, preventing the phosphorylation and subsequent activation of its downstream targets, MEK1 and MEK2.[8] This blockade leads to a dose-dependent decrease in the phosphorylation of ERK1 and ERK2 (pERK), the final kinases in this cascade.[2][8] The inhibition of ERK signaling ultimately results in the downregulation of transcription factors that promote cell cycle progression and survival, leading to G1 cell cycle arrest and apoptosis in melanoma cells.[8][9]
Signaling Pathway Diagram
Quantitative Data: In Vitro Efficacy of this compound
The potency of this compound has been quantified across various melanoma cell lines, primarily through cell viability assays determining the half-maximal inhibitory concentration (IC50) and growth inhibition (gIC50).
| Cell Line | BRAF Status | IC50 (nM) | gIC50 (nM) | Reference(s) |
| A375 | V600E | ~5-50 | <200 | [8][10] |
| SK-MEL-28 | V600E | <200 | - | [8] |
| WM-115 | V600D | - | <30 | [8] |
| YUMAC | V600K | - | <30 | [8] |
| 397 | V600E | ~30 | - | [10] |
| 624.38 | V600E | ~100 | - | [10] |
| M229 | V600E | <100 | - | [10] |
| M233 | V600E | >100 | - | [10] |
| LCP | V600R | - | Significant Inhibition | [1] |
| WM266 | V600D | - | Significant Inhibition | [1] |
| M257 | Wild-Type | - | No Significant Effect | [1] |
| HT-29 (Colorectal) | V600E | 99.8 | - | [10] |
Note: IC50 and gIC50 values can vary between studies due to differences in experimental conditions such as cell density, assay duration, and specific reagents used.
Mechanisms of Resistance to this compound
Despite the initial efficacy of this compound, acquired resistance is a significant clinical challenge.[11] Several mechanisms have been identified, which often lead to the reactivation of the MAPK pathway or the activation of bypass signaling cascades.
RAF Isoform Switching
One of the key mechanisms of resistance involves a switch in RAF isoform dependency.[2] In some resistant cells, there is an upregulation of CRAF (RAF-1).[6][11] This allows for the continued phosphorylation of MEK and ERK, even in the presence of this compound, which is less effective against CRAF.[2][6]
Upregulation of Receptor Tyrosine Kinases (RTKs)
Increased signaling from RTKs, such as the Insulin-like Growth Factor 1 Receptor (IGF-1R), can activate parallel survival pathways, most notably the PI3K/Akt pathway.[2][12] Activation of this pathway can promote cell survival and proliferation independently of the MAPK cascade.
Mutations in Downstream Pathway Components
While less common, mutations in genes downstream of BRAF, such as MEK1, can also confer resistance by rendering the pathway insensitive to BRAF inhibition.[11]
Resistance Pathways Diagram
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of this compound's effects on melanoma cells.
Cell Viability Assay (MTT/WST-1)
This assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Materials: BRAF V600E-mutant melanoma cells (e.g., A375), 96-well plates, complete culture medium, this compound stock solution, DMSO (vehicle control), MTT or WST-1 reagent, solubilization buffer (for MTT), and a microplate reader.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with varying concentrations of this compound and a vehicle control (DMSO) for 72 hours at 37°C and 5% CO₂.
-
Add MTT or WST-1 reagent to each well and incubate for 1-4 hours.
-
If using MTT, add solubilization buffer and incubate overnight.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.[9][10]
-
Western Blot Analysis for MAPK Pathway Inhibition
This technique is used to detect changes in protein expression and phosphorylation status, providing direct evidence of pathway inhibition.
-
Materials: Treated and control cells, lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors, protein assay kit (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes, blocking buffer, primary antibodies (e.g., anti-p-ERK, anti-total ERK, anti-GAPDH), and HRP-conjugated secondary antibodies.
-
Protocol:
-
Treat cells with this compound for the desired time (e.g., 1-24 hours).
-
Wash cells with cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.[1][9]
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials: Treated and control cells, Annexin V-FITC/PI apoptosis detection kit, binding buffer, and a flow cytometer.
-
Protocol:
-
Harvest cells after treatment with this compound.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.[9]
-
Experimental Workflow Diagram
Conclusion
This compound (Dabrafenib) is a highly effective inhibitor of the constitutively active MAPK pathway in BRAF V600-mutant melanoma cells. Its mechanism of action is centered on the selective inhibition of mutant BRAF kinase, leading to cell cycle arrest and apoptosis. While its clinical benefit is well-established, the development of resistance through mechanisms such as RAF isoform switching and activation of bypass pathways remains a critical area of ongoing research. The experimental protocols outlined in this guide provide a robust framework for further investigation into the efficacy of this compound and the development of strategies to overcome resistance.
References
- 1. Effect of dabrafenib on melanoma cell lines harbouring the BRAFV600D/R mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acquired resistance to BRAF inhibitors mediated by a RAF kinase switch in melanoma can be overcome by co-targeting MEK and IGF-1R/PI3K - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Functional Proteomics Identifies Targets of Phosphorylation by B-Raf Signaling in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elevated CRAF as a potential mechanism of acquired resistance to BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Towards combinatorial targeted therapy in melanoma: From pre-clinical evidence to clinical application (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. jdc.jefferson.edu [jdc.jefferson.edu]
- 12. Resistant mechanisms to BRAF inhibitors in melanoma - Manzano - Annals of Translational Medicine [atm.amegroups.org]
In-depth Technical Guide: SB590885 B-Raf V600E Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB590885 is a potent and selective small molecule inhibitor of the B-Raf kinase, with notable activity against the oncogenic V600E mutant. This document provides a comprehensive technical overview of the inhibitory activity of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a resource for researchers and professionals in the fields of oncology, signal transduction, and drug discovery.
Introduction
The Ras-Raf-MEK-ERK signaling pathway, also known as the MAPK/ERK pathway, is a critical regulator of cell proliferation, differentiation, and survival. The B-Raf proto-oncogene, a member of the Raf kinase family, is a key component of this cascade. Somatic mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of the B-Raf kinase, resulting in aberrant downstream signaling and uncontrolled cell growth. This mutation is a significant driver in a high percentage of human cancers, most notably in malignant melanoma.
This compound is a triarylimidazole compound that has been identified as a potent inhibitor of B-Raf kinase. It exhibits significant selectivity for B-Raf over other kinases, including the closely related c-Raf. This targeted inhibitory activity makes this compound a valuable tool for studying the biological consequences of B-Raf V600E-driven signaling and a promising lead compound for the development of anti-cancer therapeutics.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of B-Raf kinase. Crystallographic studies have revealed that this compound binds to and stabilizes the active conformation of the B-Raf kinase domain. This mechanism is distinct from other multi-kinase inhibitors that may bind to the inactive conformation. By occupying the ATP-binding pocket, this compound prevents the phosphorylation of MEK1/2, the downstream substrate of B-Raf, thereby inhibiting the entire MAPK/ERK signaling cascade. This targeted inhibition of the constitutively active B-Raf V600E mutant leads to the suppression of tumor cell proliferation and induction of apoptosis in B-Raf V600E-positive cancer cells.
Signaling Pathway
The following diagram illustrates the MAPK/ERK signaling pathway and the point of inhibition by this compound.
Caption: MAPK/ERK signaling pathway with B-Raf V600E and this compound inhibition.
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Inhibitory Activity of this compound
| Target | Assay Type | Parameter | Value (nM) | Reference(s) |
| B-Raf (V600E) | Kinase Assay | Ki | 0.16 | [1] |
| B-Raf (wild-type) | Kinase Assay | Kd | 0.3 | [1][2] |
| c-Raf | Kinase Assay | Ki | 1.72 | [1] |
Table 2: Cellular Inhibitory Activity of this compound in B-Raf V600E Mutant Cell Lines
| Cell Line | Cancer Type | Parameter | Value (nM) | Reference(s) |
| Colo205 | Colorectal | EC50 (ERK Phos.) | 28 | [1][3] |
| Colo205 | Colorectal | EC50 (Prolif.) | 100 | [1][3] |
| HT29 | Colorectal | EC50 (ERK Phos.) | 58 | [1][3] |
| HT29 | Colorectal | EC50 (Prolif.) | 870 | [1][3] |
| A375P | Melanoma | EC50 (ERK Phos.) | 290 | [1][3] |
| A375P | Melanoma | EC50 (Prolif.) | 370 | [1][3] |
| SKMEL28 | Melanoma | EC50 (ERK Phos.) | 58 | [1][3] |
| SKMEL28 | Melanoma | EC50 (Prolif.) | 120 | [1][3] |
| MALME-3M | Melanoma | EC50 (ERK Phos.) | 190 | [1][3] |
| MALME-3M | Melanoma | EC50 (Prolif.) | 150 | [1][3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro B-Raf V600E Kinase Assay
This protocol describes a luminescence-based in vitro kinase assay to determine the inhibitory activity of this compound against B-Raf V600E. The assay measures the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant human B-Raf V600E enzyme
-
MEK1 (inactive) as substrate
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Reaction Setup:
-
Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 10 µL of a solution containing B-Raf V600E enzyme and MEK1 substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for B-Raf.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Equilibrate the plate and the Kinase-Glo® reagent to room temperature.
-
Add 25 µL of Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Cellular ERK Phosphorylation Assay
This protocol outlines a cell-based assay to measure the inhibition of ERK phosphorylation by this compound in B-Raf V600E mutant cancer cells.
Materials:
-
B-Raf V600E mutant cell line (e.g., A375 melanoma cells)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse anti-total-ERK1/2
-
Fluorescently labeled secondary antibodies: Anti-rabbit IgG (e.g., Alexa Fluor 488) and Anti-mouse IgG (e.g., Alexa Fluor 594)
-
DAPI for nuclear staining
-
96-well clear-bottom black plates
-
High-content imaging system or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Serum Starvation: Replace the culture medium with serum-free medium and incubate for 16-24 hours to reduce basal ERK phosphorylation.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle for 1-2 hours.
-
Fixation and Permeabilization:
-
Fix the cells with fixing solution for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash the cells with PBS.
-
Acquire images using a high-content imaging system or measure fluorescence intensity with a plate reader.
-
Quantify the intensity of phospho-ERK and total ERK signals.
-
Normalize the phospho-ERK signal to the total ERK signal.
-
Determine the EC₅₀ value by plotting the normalized phospho-ERK signal against the log concentration of this compound.
-
Cell Proliferation Assay
This protocol describes a method to assess the anti-proliferative effect of this compound on B-Raf V600E mutant cancer cells using a luminescent cell viability assay.
Materials:
-
B-Raf V600E mutant cell line (e.g., A375 melanoma cells)
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (medium only) from all readings.
-
Express the luminescence of treated wells as a percentage of the vehicle control.
-
Determine the EC₅₀ value by plotting the percentage of cell viability against the log concentration of this compound.
-
Experimental Workflow
The following diagram provides a general workflow for characterizing the inhibitory activity of a compound like this compound.
Caption: General workflow for inhibitor characterization.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of B-Raf kinase, particularly the oncogenic V600E mutant. Its ability to effectively block the MAPK/ERK signaling pathway in B-Raf V600E-driven cancer cells underscores the therapeutic potential of targeting this key oncogene. The data and protocols presented in this technical guide provide a comprehensive resource for researchers working on the development of novel B-Raf inhibitors and for those investigating the intricate roles of the MAPK/ERK pathway in health and disease.
References
The Downstream Signaling Cascade of SB590885: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB590885 is a potent and highly selective, ATP-competitive small molecule inhibitor of the B-Raf kinase.[1][2] As a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway, B-Raf is a key regulator of cell proliferation, differentiation, and survival.[3] Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of the kinase and are implicated in the pathogenesis of numerous cancers, most notably melanoma.[1][4] this compound exhibits significant therapeutic potential by selectively targeting oncogenic B-Raf, thereby inhibiting downstream signaling and suppressing tumor growth. This technical guide provides an in-depth overview of the downstream signaling pathway of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of its mechanism of action.
Mechanism of Action and Primary Molecular Target
This compound exerts its biological effects through direct inhibition of B-Raf kinase activity. It competitively binds to the ATP-binding domain of B-Raf, preventing the phosphorylation of its downstream substrate, MEK (Mitogen-activated protein kinase kinase).[1] Crystallographic studies have revealed that this compound stabilizes the oncogenic B-Raf kinase domain in an active conformation, a mechanism distinct from other multi-kinase inhibitors.[5] This high-affinity interaction is particularly effective against the constitutively active B-Raf V600E mutant.
The selectivity of this compound for B-Raf over other kinases, including the closely related c-Raf, is a key feature of its pharmacological profile.[2][6] This specificity minimizes off-target effects and contributes to a more favorable therapeutic index.
The MAPK/ERK Signaling Pathway: The Core Downstream Cascade
The primary downstream signaling pathway modulated by this compound is the canonical Ras-Raf-MEK-ERK pathway, also known as the MAPK/ERK pathway.[1][3] In cancer cells harboring a B-Raf mutation, this pathway is often constitutively active, driving uncontrolled cell proliferation and survival.
Signaling Cascade Overview:
-
Growth Factor Receptor Activation: The pathway is typically initiated by the binding of extracellular growth factors to receptor tyrosine kinases (RTKs) on the cell surface.
-
Ras Activation: This binding event leads to the activation of the small GTPase Ras.
-
Raf Kinase Activation: Activated Ras recruits and activates Raf kinases (A-Raf, B-Raf, c-Raf) at the cell membrane. In B-Raf mutant cancers, this step is bypassed as B-Raf is already constitutively active.
-
MEK Phosphorylation: Activated B-Raf then phosphorylates and activates MEK1 and MEK2.
-
ERK Phosphorylation: Activated MEK, in turn, phosphorylates and activates ERK1 and ERK2 (also known as p44/42 MAPK).[7]
-
Nuclear Translocation and Gene Expression: Phosphorylated ERK (p-ERK) translocates to the nucleus, where it phosphorylates and activates a multitude of transcription factors, leading to the expression of genes involved in cell cycle progression, proliferation, and survival.
This compound's Point of Intervention:
This compound directly inhibits the catalytic activity of B-Raf. This blockade prevents the phosphorylation of MEK, leading to a subsequent reduction in ERK phosphorylation and a shutdown of the downstream signaling cascade.[2][8] The ultimate consequence is the inhibition of cell proliferation and the induction of apoptosis in B-Raf mutant cancer cells.[4]
Quantitative Data Summary
The potency and selectivity of this compound have been extensively characterized through various in vitro assays. The following tables summarize key quantitative data.
Table 1: Kinase Inhibition and Binding Affinity
| Parameter | Target | Value | Reference |
| Kd | B-Raf | 0.3 nM | [2] |
| Ki app | B-Raf | 0.16 ± 0.03 nM | [2] |
| Ki | B-Raf | 0.16 nM | [6] |
| Ki | c-Raf | 1.72 nM | [6] |
Table 2: Cellular Potency in B-RafV600E Mutant Cell Lines
| Cell Line | Cancer Type | Endpoint | Value | Reference |
| Colo205 | Colorectal | EC50 (ERK Phosphorylation) | 28 nM | [2] |
| EC50 (Proliferation) | 0.1 µM | [2] | ||
| HT29 | Colorectal | EC50 (ERK Phosphorylation) | 58 nM | [2] |
| EC50 (Proliferation) | 0.87 µM | [2] | ||
| A375P | Melanoma | EC50 (ERK Phosphorylation) | 290 nM | [2] |
| EC50 (Proliferation) | 0.37 µM | [2] | ||
| SKMEL28 | Melanoma | EC50 (ERK Phosphorylation) | 58 nM | [2] |
| EC50 (Proliferation) | 0.12 µM | [2] | ||
| MALME-3M | Melanoma | EC50 (ERK Phosphorylation) | 190 nM | [2] |
| EC50 (Proliferation) | 0.15 µM | [2] | ||
| 451Lu | Melanoma | IC50 (Proliferation) | <1 µM | [2] |
| WM35 | Melanoma | IC50 (Proliferation) | <1 µM | [2] |
| WM983 | Melanoma | IC50 (Proliferation) | <1 µM | [2] |
Experimental Protocols
Western Blotting for ERK Phosphorylation
This protocol details the methodology for assessing the inhibition of ERK phosphorylation by this compound in cancer cell lines.
Experimental Workflow:
References
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. Anchorage-Independent Growth Assay [whitelabs.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 2.7. Assaying anchorage‐independent growth in soft agar [bio-protocol.org]
- 7. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 8. protocols.io [protocols.io]
SB590885's High-Affinity Binding to B-Raf Kinase: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the binding affinity of SB590885, a potent and selective inhibitor, to the B-Raf kinase. Designed for researchers, scientists, and professionals in drug development, this document details the quantitative binding data, experimental methodologies, and the inhibitor's interaction with the B-Raf signaling pathway.
This compound demonstrates high-affinity binding to B-Raf kinase, a key component of the RAS/RAF/MEK/ERK signaling cascade.[1] Dysregulation of this pathway is a critical factor in the development of numerous cancers, making B-Raf a significant therapeutic target.[2][3] this compound selectively inhibits Raf kinases, with a notably higher potency for B-Raf over c-Raf.[4]
Quantitative Binding Affinity Data
The binding affinity and inhibitory concentration of this compound have been quantified through various in vitro and cell-based assays. The data below is compiled from multiple studies to provide a comprehensive overview.
Table 1: In Vitro Binding Affinity and Inhibitory Concentration
| Parameter | Value | Kinase | Assay Conditions |
| Kd | 0.3 nM | B-Raf | Cell-free binding assay |
| Ki | 0.16 nM | B-Raf | Cell-free kinase assay |
| Ki | 1.72 nM | c-Raf | Cell-free kinase assay |
| IC50 | ~2.5 nM - 15 nM | ARAF, BRAF, CRAF | TR-FRET Assay |
-
Kd (Dissociation Constant): A measure of the binding affinity between the inhibitor and the kinase. A lower Kd value indicates a stronger binding affinity.
-
Ki (Inhibition Constant): Represents the concentration of inhibitor required to produce half-maximum inhibition.
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor that reduces the activity of a kinase by 50%.
Table 2: Cellular Activity of this compound in B-RafV600E Expressing Cell Lines
| Cell Line | EC50 (ERK Phosphorylation) | EC50 (Proliferation) |
| Colo205 | 28 nM | 0.1 µM |
| HT29 | 58 nM | 0.87 µM |
| A375P | 290 nM | 0.37 µM |
| SKMEL28 | 58 nM | 0.12 µM |
| MALME-3M | 190 nM | 0.15 µM |
-
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.
Experimental Protocols
The determination of this compound's binding affinity and inhibitory activity against B-Raf kinase is primarily achieved through in vitro kinase assays. Two common methods are the LanthaScreen® Eu Kinase Binding Assay and luminescence-based kinase activity assays such as the Kinase-Glo® platform.
LanthaScreen® Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method for measuring inhibitor binding to a kinase.[5][6][7][8][9]
Principle: The assay relies on the binding of an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer) to the kinase of interest.[5][8][9] A europium-labeled anti-tag antibody that binds to the kinase serves as the FRET donor.[5][8] When both the tracer and the antibody are bound to the kinase, a high degree of FRET occurs.[5] A test compound that binds to the ATP-binding site of the kinase will compete with the tracer, leading to a decrease in the FRET signal.[5]
General Protocol:
-
Compound Preparation: A serial dilution of the test inhibitor (e.g., this compound) is prepared in an appropriate buffer with a constant final concentration of DMSO.
-
Reagent Preparation: The B-Raf kinase and the europium-labeled anti-tag antibody are prepared in the assay buffer. The Alexa Fluor® 647-labeled tracer is also diluted in the assay buffer.
-
Assay Plate Setup: The assay is typically performed in a 384-well plate. The test compound, kinase/antibody mixture, and tracer are added to the wells.
-
Incubation: The plate is incubated at room temperature for a specified period, typically 60 minutes, to allow the binding reaction to reach equilibrium.[9]
-
Data Acquisition: The TR-FRET signal is read on a plate reader capable of measuring fluorescence at the emission wavelengths of the donor (europium) and the acceptor (Alexa Fluor® 647).
-
Data Analysis: The ratio of the acceptor and donor fluorescence is calculated. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Demonstration of a genetic therapeutic index for tumors expressing oncogenic BRAF by the kinase inhibitor SB-590885 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
SB590885: A Technical Guide to its Selectivity for B-Raf over c-Raf
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB590885 is a potent and selective inhibitor of B-Raf kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] Dysregulation of this pathway, often through activating mutations in the BRAF gene, is a critical driver in the pathogenesis of numerous human cancers, most notably melanoma.[2] Understanding the selectivity profile of kinase inhibitors is paramount in drug development to maximize therapeutic efficacy while minimizing off-target effects. This technical guide provides an in-depth analysis of the selectivity of this compound for B-Raf over its closely related isoform, c-Raf.
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of this compound against B-Raf and c-Raf has been quantified using various biochemical assays. The data consistently demonstrates a significant preference for B-Raf.
| Parameter | B-Raf | c-Raf | Selectivity (c-Raf/B-Raf) | Reference |
| Ki (nM) | 0.16 | 1.72 | 11-fold | [1][3] |
| Kd (nM) | 0.3 | Not Reported | - |
Table 1: In Vitro Inhibitory Potency of this compound against B-Raf and c-Raf.
The cellular activity of this compound has been evaluated in various cancer cell lines, demonstrating potent inhibition of ERK phosphorylation, a downstream marker of Raf activity.
| Cell Line | B-Raf Status | EC50 for ERK Phosphorylation (nM) | Reference |
| Colo205 | V600E | 28 | [4] |
| HT29 | V600E | 58 | [4] |
| A375P | V600E | 290 | [4] |
| SKMEL28 | V600E | 58 | [4] |
| MALME-3M | V600E | 190 | [4] |
Table 2: Cellular Activity of this compound in B-Raf Mutant Cancer Cell Lines.
Experimental Protocols
In Vitro Kinase Assay for Determination of IC50 and Ki
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against B-Raf and c-Raf kinases. The subsequent calculation of the inhibition constant (Ki) is also detailed.
Materials:
-
Recombinant human B-Raf and c-Raf enzymes
-
MEK1 (inactive) as a substrate
-
This compound
-
Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar luminescence-based ATP detection reagent
-
96-well or 384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the inhibitor in Kinase Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Dilute the B-Raf and c-Raf enzymes and the MEK1 substrate to their final desired concentrations in Kinase Buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the enzymes.
-
Prepare ATP solution in Kinase Buffer at a concentration equal to the Michaelis-Menten constant (Km) for each respective kinase.
-
-
Kinase Reaction:
-
Add the diluted this compound or vehicle (DMSO) to the assay plate wells.
-
Add the kinase (either B-Raf or c-Raf) and substrate (MEK1) mixture to the wells.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Signal Detection:
-
Terminate the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
-
Ki Determination:
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([S] / Km)) Where:
-
[S] is the concentration of the substrate (ATP).
-
Km is the Michaelis-Menten constant of the kinase for the substrate.
-
-
Signaling Pathways and Experimental Workflow
The Ras-Raf-MEK-ERK Signaling Pathway
The Raf kinases are central components of the Ras-Raf-MEK-ERK signaling cascade, which regulates fundamental cellular processes such as proliferation, differentiation, and survival.[5] Upon activation by growth factors, receptor tyrosine kinases recruit and activate the small GTPase Ras. Ras-GTP, in turn, recruits Raf kinases to the cell membrane, leading to their activation. Activated Raf phosphorylates and activates MEK, which then phosphorylates and activates ERK. Activated ERK translocates to the nucleus to regulate the activity of numerous transcription factors. B-Raf can signal as a monomer (particularly the V600E mutant) or as a heterodimer with c-Raf.[6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Impact of Feedback Phosphorylation and Raf Heterodimerization on Normal and Mutant B-Raf Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery of Raf Family Is a Milestone in Deciphering the Ras-Mediated Intracellular Signaling Pathway [mdpi.com]
- 6. Wild-type and mutant B-RAF activate C-RAF through distinct mechanisms involving heterodimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Early Discovery and Synthesis of SB590885: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB590885 is a potent and highly selective small molecule inhibitor of the B-Raf kinase, a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] The discovery of activating mutations in the BRAF gene, particularly the V600E mutation, in a significant percentage of human cancers, most notably melanoma, spurred the development of targeted therapies.[3] this compound emerged from these efforts as a promising therapeutic agent, demonstrating a significant genetic therapeutic index for tumors expressing oncogenic B-Raf. This technical guide provides an in-depth overview of the early discovery, synthesis, and biological characterization of this compound.
Chemical Synthesis
This compound, chemically named (E)-5-(2-(4-(2-(dimethylamino)ethoxy)phenyl)-4-(pyridin-4-yl)-1H-imidazol-5-yl)-2,3-dihydroinden-1-one oxime, belongs to the triarylimidazole class of compounds. While the seminal publications on this compound focus on its biological activity, the detailed synthetic route is often found in the associated patent literature. The synthesis of related triarylimidazole compounds typically involves a multi-step process. A generalized synthetic approach, based on established methods for this class of compounds, is outlined below.
It is important to note that the following is a representative synthesis and may not reflect the exact process used for the initial production of this compound. Researchers should consult the primary patent literature for precise experimental details.
Representative Synthetic Pathway
A plausible synthetic route for this compound likely involves the construction of the central imidazole core, followed by the introduction of the various aryl and substituted aryl groups. One common method for synthesizing triarylimidazoles is the Radziszewski reaction or a variation thereof, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or an ammonia source.
Alternatively, a step-wise construction of the imidazole ring is also a common strategy. This could involve the reaction of an alpha-haloketone with an amidine, followed by further functionalization. Given the structure of this compound, a convergent synthesis where key fragments are prepared separately and then coupled is also a viable approach.
Unfortunately, a specific, publicly available, step-by-step protocol for the synthesis of this compound could not be located in the current search of scientific literature and patent databases. Researchers seeking to synthesize this compound would need to refer to the original patent filings from the discovering organization, which would contain the definitive synthetic procedures.
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of B-Raf kinase with a high degree of selectivity.[1][2] It competitively binds to the ATP-binding site of the B-Raf kinase domain, thereby preventing the phosphorylation of its downstream target, MEK.[2] This inhibition leads to the suppression of the entire MAPK/ERK signaling cascade, which is constitutively active in cancer cells harboring the B-Raf V600E mutation.[3]
Quantitative Biological Data
The following tables summarize the key quantitative data reported for this compound in various assays.
Table 1: Kinase Inhibition and Binding Affinity
| Parameter | Kinase | Value | Reference |
| Ki | B-Raf | 0.16 nM | [1] |
| c-Raf | 1.72 nM | [1] | |
| Kd | B-Raf | 0.3 nM | [1] |
Table 2: Cellular Activity - Inhibition of ERK Phosphorylation
| Cell Line | B-Raf Status | EC50 | Reference |
| Colo205 | V600E | 28 nM | [1] |
| HT29 | V600E | 58 nM | [1] |
| A375P | V600E | 290 nM | [1] |
| SKMEL28 | V600E | 58 nM | [1] |
| MALME-3M | V600E | 190 nM | [1] |
Table 3: Cellular Activity - Inhibition of Cell Proliferation
| Cell Line | B-Raf Status | EC50 / IC50 | Reference |
| Colo205 | V600E | 0.1 µM | [1] |
| HT29 | V600E | 0.87 µM | [1] |
| A375P | V600E | 0.37 µM | [1] |
| SKMEL28 | V600E | 0.12 µM | [1] |
| MALME-3M | V600E | 0.15 µM | [1] |
| 451Lu | V600E | <1 µM | [1] |
| WM35 | V600E | <1 µM | [1] |
| WM983 | V600E | <1 µM | [1] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below. These protocols are based on standard techniques and information gathered from various sources.
In Vitro B-Raf Kinase Inhibition Assay
This assay measures the ability of this compound to inhibit the phosphorylation of MEK1 by B-Raf in a cell-free system. A common method utilizes a luminescence-based ATP detection assay.
Materials:
-
Recombinant human B-Raf (V600E) enzyme
-
Recombinant human MEK1 substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
This compound (or other test compounds) dissolved in DMSO
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
In a white assay plate, add the diluted this compound or vehicle control (DMSO in kinase buffer).
-
Add the B-Raf (V600E) enzyme and MEK1 substrate to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value.
Cellular ERK Phosphorylation Assay (Western Blot)
This assay determines the effect of this compound on the phosphorylation of ERK in whole cells.
Materials:
-
Cancer cell lines (e.g., A375 melanoma cells with B-Raf V600E mutation)
-
Cell culture medium and supplements
-
This compound dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.
-
Quantify the band intensities to determine the relative levels of p-ERK.
Cell Proliferation Assay
This assay measures the effect of this compound on the growth of cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
This compound dissolved in DMSO
-
Opaque-walled 96-well plates
-
CellTiter-Glo® reagent
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Equilibrate the plate and its contents to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents to induce cell lysis and stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC₅₀ or IC₅₀ value.
Anchorage-Independent Growth Assay (Soft Agar Assay)
This assay assesses the ability of this compound to inhibit the transformed phenotype of cancer cells, specifically their ability to grow without attachment to a solid surface.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
Agarose (low melting point)
-
This compound dissolved in DMSO
-
6-well plates
Procedure:
-
Prepare a base layer of 0.5-0.6% agarose in cell culture medium in each well of a 6-well plate and allow it to solidify.
-
Harvest and count the cells.
-
Resuspend the cells in a 0.3-0.4% agarose solution in cell culture medium containing the desired concentration of this compound or vehicle control.
-
Carefully layer this cell-agarose suspension on top of the solidified base layer.
-
Allow the top layer to solidify.
-
Add a small amount of liquid medium containing the appropriate concentration of this compound or vehicle to the top of the agar to prevent drying.
-
Incubate the plates for 2-4 weeks, feeding the cells with fresh medium and inhibitor every few days.
-
After the incubation period, stain the colonies with a viability stain (e.g., crystal violet or MTT).
-
Count the number and size of the colonies to determine the effect of this compound on anchorage-independent growth.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: The MAPK/ERK signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for Western blot analysis of ERK phosphorylation.
Caption: Workflow for the cell proliferation assay using a luminescence-based method.
References
Investigating the Role of SB590885 in Apoptosis: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Introduction
SB590885 is a potent and highly selective inhibitor of the B-Raf (BRAF) kinase, a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] Activating mutations in the BRAF gene, particularly the V600E substitution, are found in over 50% of melanomas and a significant percentage of other cancers, including thyroid and colorectal carcinomas.[2][3][4] This mutation leads to constitutive activation of the BRAF kinase, resulting in uncontrolled cell proliferation and evasion of apoptosis (programmed cell death).[2][5] Consequently, BRAF has become a key therapeutic target. This compound serves as a crucial research tool to dissect the mechanisms by which BRAF inhibition can reverse the oncogenic phenotype, primarily through the induction of apoptosis. This guide provides an in-depth overview of the mechanism of this compound, quantitative data on its effects, and detailed protocols for key experimental assays.
Mechanism of Action: Inducing Apoptosis
The primary mechanism by which this compound induces apoptosis is through the targeted inhibition of the constitutively active BRAF V600E mutant protein.[1] This action sets off a cascade of downstream events that shift the cellular balance from survival to programmed cell death.
Inhibition of the MAPK/ERK Pathway
In cancer cells harboring the BRAF V600E mutation, the MAPK/ERK pathway (RAF-MEK-ERK) is perpetually active, promoting cell survival and proliferation.[2] this compound directly binds to the ATP-binding site of BRAF V600E, inhibiting its kinase activity.[3] This blockade prevents the phosphorylation and activation of its downstream target, MEK, which in turn prevents the phosphorylation and activation of ERK (extracellular signal-regulated kinase).[1] The resulting downregulation of ERK signaling is a pivotal event that removes the pro-survival signals essential for the cancer cell's viability.[6]
Modulation of Apoptotic Regulators
The inhibition of ERK signaling by this compound directly impacts key proteins that regulate apoptosis, primarily the BCL-2 (B-cell lymphoma 2) family of proteins.
-
Downregulation of Anti-Apoptotic Proteins: Activated ERK typically promotes the expression of anti-apoptotic BCL-2 family members like Mcl-1 and Bcl-xL. By inhibiting ERK, this compound treatment leads to a decrease in the levels of these survival-promoting proteins.
-
Activation of Pro-Apoptotic Proteins: The inhibition of the MAPK pathway can lead to the upregulation and/or activation of pro-apoptotic "BH3-only" proteins, such as BIM and PUMA.[7] These proteins act as sensors of cellular stress and can neutralize the anti-apoptotic BCL-2 proteins, thereby "unleashing" the effector proteins BAX and BAK.[8]
-
Caspase Cascade Activation: The activation of BAX and BAK leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm.[9] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[9] Caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3 and caspase-7.[9] These executioner caspases are responsible for cleaving numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[10][11][12]
References
- 1. rndsystems.com [rndsystems.com]
- 2. Systematic analysis of BRAFV600E melanomas reveals a role for JNK/c-Jun pathway in adaptive resistance to drug-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of V600E-mutant BRAF gene induces apoptosis in thyroid carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. BRAF V600E protect from cell death via inhibition of the mitochondrial permeability transition in papillary and anaplastic thyroid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Anti-apoptotic BCL-2 proteins govern cellular outcome following B-RAFV600E inhibition and can be targeted to reduce resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The 89-kDa PARP1 cleavage fragment serves as a cytoplasmic PAR carrier to induce AIF-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase-3 activation and induction of PARP cleavage by cyclic dipeptide cyclo(Phe-Pro) in HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
SB590885: A Technical Guide for Studying MAPK Pathway Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of SB590885, a potent and selective small-molecule inhibitor of B-Raf kinase. It is designed to equip researchers with the necessary information to effectively utilize this compound as a tool to investigate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This document covers the inhibitor's mechanism of action, presents key quantitative data, and offers detailed protocols for essential experiments.
Introduction to this compound and the MAPK Pathway
The Ras-Raf-MEK-ERK pathway, also known as the MAPK/ERK pathway, is a critical signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2] Dysregulation of this pathway, often through mutations in key components like Ras or B-Raf, is a hallmark of many human cancers.[3] The B-Raf protein kinase is a central component of this pathway, and the discovery of activating mutations, such as the common V600E substitution, has identified it as a key therapeutic target.[3]
This compound is a triarylimidazole compound that has been characterized as a potent and selective inhibitor of Raf kinases, with a particular potency for B-Raf.[4] Its ability to specifically target B-Raf makes it an invaluable tool for dissecting the role of this kinase in both normal physiology and disease states. Unlike multi-kinase inhibitors, this compound exhibits a high degree of selectivity, which is crucial for attributing observed biological effects directly to the inhibition of B-Raf.[5]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of B-Raf kinase. Crystallographic studies have revealed that this compound binds to the ATP-binding pocket of the B-Raf kinase domain. A distinct feature of its mechanism is that it stabilizes the oncogenic B-Raf kinase domain in an active conformation, which differs from the mechanism of some other multi-kinase inhibitors.[4][5] By occupying the ATP-binding site, this compound prevents the phosphorylation and subsequent activation of MEK1/2, the downstream substrate of B-Raf. This, in turn, blocks the entire downstream signaling cascade, leading to a reduction in the phosphorylation of ERK1/2. The inhibition of ERK phosphorylation is a key indicator of this compound's on-target activity in cells.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing insights into its potency, selectivity, and cellular activity.
Table 1: In Vitro Kinase Inhibition and Binding Affinity
| Target | Parameter | Value | Reference |
| B-Raf (cell-free) | Ki | 0.16 nM | [5] |
| c-Raf (cell-free) | Ki | 1.72 nM | [5] |
| B-Raf | Kd | 0.3 nM | |
| B-Raf (mutant) | Ki | 38 nM (for BAY 439006) | [5] |
| c-Raf | Ki | 6 nM (for BAY 439006) | [5] |
Table 2: Cellular Activity of this compound in B-RafV600E Mutant Cell Lines
| Cell Line | Assay | Parameter | Value | Reference |
| Colo205 | ERK Phosphorylation | EC50 | 28 nM | [5] |
| HT29 | ERK Phosphorylation | EC50 | 58 nM | [5] |
| A375P | ERK Phosphorylation | EC50 | 290 nM | [5] |
| SKMEL28 | ERK Phosphorylation | EC50 | 58 nM | [5] |
| MALME-3M | ERK Phosphorylation | EC50 | 190 nM | [5] |
| Colo205 | Proliferation | EC50 | 0.1 µM | [5] |
| HT29 | Proliferation | EC50 | 0.87 µM | [5] |
| A375P | Proliferation | EC50 | 0.37 µM | [5] |
| SKMEL28 | Proliferation | EC50 | 0.12 µM | [5] |
| MALME-3M | Proliferation | EC50 | 0.15 µM | [5] |
| 451Lu | Proliferation | IC50 | <1 µM | [5] |
| WM35 | Proliferation | IC50 | <1 µM | [5] |
| WM983 | Proliferation | IC50 | <1 µM | [5] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the MAPK signaling pathway and a typical experimental workflow for studying the effects of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization for specific cell lines or experimental conditions.
In Vitro B-Raf Kinase Assay (Non-Radioactive)
This protocol describes a luminescence-based kinase assay to measure the in vitro activity of B-Raf and the inhibitory effect of this compound. The assay quantifies the amount of ATP remaining in the solution following the kinase reaction.
Materials:
-
Recombinant active B-Raf enzyme (e.g., V600E mutant)
-
Recombinant inactive MEK1 as a substrate
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution (e.g., 10 mM stock)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Luminescent kinase assay kit (e.g., Kinase-Glo® Max)
-
White, opaque 96-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of B-Raf enzyme in Kinase Assay Buffer. The final concentration should be determined empirically.
-
Prepare a working solution of MEK1 substrate in Kinase Assay Buffer.
-
Prepare a serial dilution of this compound in Kinase Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare the ATP solution in Kinase Assay Buffer to the desired final concentration (e.g., 10 µM).
-
-
Assay Setup:
-
Add 5 µL of the serially diluted this compound or vehicle (DMSO) to the wells of the 96-well plate.
-
Add 10 µL of the MEK1 substrate solution to each well.
-
Add 10 µL of the B-Raf enzyme solution to each well to initiate the reaction. Include a "no enzyme" control.
-
-
Kinase Reaction:
-
Add 25 µL of the ATP solution to each well to start the kinase reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Allow the plate to equilibrate to room temperature.
-
Prepare the luminescent kinase assay reagent according to the manufacturer's instructions.
-
Add 50 µL of the prepared reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Western Blot for Phospho-ERK (p-ERK)
This protocol details the procedure for detecting changes in ERK1/2 phosphorylation in cells treated with this compound.
Materials:
-
Cell culture medium and supplements
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 10% polyacrylamide)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit or mouse anti-total ERK1/2
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for the desired time (e.g., 2 hours). Include a vehicle-only control (DMSO).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations and mix with Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (for Total ERK):
-
Strip the membrane using a mild stripping buffer.
-
Wash the membrane and re-block.
-
Incubate with the primary anti-total ERK1/2 antibody and repeat the detection steps.
-
-
Data Analysis:
-
Quantify the band intensities for both p-ERK and total ERK using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the effect of this compound on cell proliferation.
Materials:
-
Cell culture medium and supplements
-
This compound stock solution (e.g., 10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
White, opaque-walled 96-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Seed cells at an appropriate density in a 96-well plate in a final volume of 100 µL per well.
-
Include wells with medium only for background measurement.
-
Incubate the plate overnight to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Add the diluted compound or vehicle control to the respective wells.
-
Incubate the plate for the desired period (e.g., 72 hours).[5]
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Measurement and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the average background luminescence from all experimental readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a powerful and selective research tool for investigating the MAPK signaling pathway. Its specific inhibition of B-Raf allows for precise dissection of the roles of this kinase in various biological contexts. The data and protocols provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at understanding the intricate regulation of MAPK signaling and its implications in health and disease. As with any chemical probe, it is essential to use appropriate controls and to consider potential off-target effects, although this compound has demonstrated high selectivity.[5] By following rigorous experimental design and the detailed methodologies outlined here, researchers can confidently employ this compound to advance our understanding of B-Raf-driven cellular processes.
References
Structural Analysis of SB590885 Bound to B-Raf: A Technical Guide
This in-depth technical guide explores the structural basis of B-Raf inhibition by SB590885, a potent and selective triarylimidazole inhibitor. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the binding characteristics, structural interactions, and the experimental methodologies used to elucidate the inhibitor's mechanism of action.
Introduction to B-Raf and the Inhibitor this compound
The B-Raf kinase is a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is centrally involved in regulating cell proliferation, differentiation, and survival.[1][2] Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of the kinase and are a major driver in a significant percentage of human cancers, including melanoma, colorectal, and thyroid cancers.[1][2] This makes oncogenic B-Raf a prime target for therapeutic intervention.
This compound is a novel small molecule inhibitor belonging to the triarylimidazole class.[3][4] It demonstrates high potency and selectivity for B-Raf, particularly the oncogenic V600E mutant, over other kinases, including the closely related c-Raf.[3][5][6] Structural and functional studies have been pivotal in understanding its mechanism of action and its potential as a therapeutic agent.
Quantitative Analysis of this compound Binding to B-Raf
The interaction between this compound and B-Raf has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency and selectivity.
Table 1: In Vitro Kinase Inhibition and Binding Affinity
| Target | Assay Type | Parameter | Value | Reference |
| B-Raf (V600E) | Coupled Kinase Assay | Ki app | 0.16 ± 0.03 nM | [3] |
| c-Raf | Coupled Kinase Assay | Ki app | 1.72 ± 0.65 nM | [3] |
| B-Raf | Cell-free Assay | Ki | 0.16 nM | [6] |
| B-Raf | Binding Affinity | Kd | 0.3 nM | [6] |
| B-Raf | Binding Affinity | Kd | 300 pM | [7] |
Table 2: Cellular Activity of this compound
| Cell Line | BRAF Status | Parameter | Value | Reference |
| Colo205 | V600E | EC50 (ERK Phosphorylation) | 28 nM | [6] |
| HT29 | V600E | EC50 (ERK Phosphorylation) | 58 nM | [6] |
| A375P | V600E | EC50 (ERK Phosphorylation) | 290 nM | [6] |
| SKMEL28 | V600E | EC50 (ERK Phosphorylation) | 58 nM | [6] |
| MALME-3M | V600E | EC50 (ERK Phosphorylation) | 190 nM | [6] |
| Colo205 | V600E | EC50 (Proliferation) | 0.1 µM | [6] |
| HT29 | V600E | EC50 (Proliferation) | 0.87 µM | [6] |
| A375P | V600E | EC50 (Proliferation) | 0.37 µM | [6] |
| SKMEL28 | V600E | EC50 (Proliferation) | 0.12 µM | [6] |
| MALME-3M | V600E | EC50 (Proliferation) | 0.15 µM | [6] |
Structural Insights from X-Ray Crystallography
The co-crystal structure of this compound bound to the B-Raf kinase domain (PDB ID: 2FB8) provides a detailed snapshot of the molecular interactions driving its inhibitory activity.[8] The analysis reveals that this compound binds to the ATP-binding pocket of B-Raf in an active "DFG-in" conformation.[3][9] This is a significant finding as it indicates that the inhibitor stabilizes an active state of the enzyme, which is a distinct mechanism compared to other multi-kinase inhibitors.[5][8]
Key interactions observed in the crystal structure include:
-
Competition for the ATP-binding pocket: this compound directly occupies the space normally taken by ATP.[3][9]
-
Hydrogen Bonding: The oxime hydroxyl group of this compound forms a hydrogen bond with the side chain of Glu501.[9] This interaction is crucial as it helps to stabilize the salt bridge between the catalytic Lys483 and Glu501, further locking the αC helix in an inward position.[9]
-
Hydrophobic Interactions: The inhibitor packs against hydrophobic residues within the binding pocket, including F583 and W531.[3][9]
Table 3: Crystallographic Data for this compound-B-Raf Complex
| Parameter | Value | Reference |
| PDB ID | 2FB8 | [8] |
| Method | X-RAY DIFFRACTION | [8] |
| Resolution | 2.90 Å | [8] |
| R-Value Work | 0.199 | [8] |
| R-Value Free | 0.291 | [8] |
| R-Value Observed | 0.203 | [8] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the structural and functional analysis of this compound.
B-Raf Kinase Assay (Coupled Assay)
This assay measures the ability of this compound to inhibit the phosphorylation of MEK1 by B-Raf.
-
Enzyme and Substrate Preparation: Recombinant human N-His6-tagged B-Raf expressed in Sf9 cells is used as the enzyme source.[6] A non-phosphorylated MEK1 is used as the substrate.
-
Reaction Mixture: The reaction is typically performed in a 96-well plate format in a buffer containing ATP and the necessary cofactors.
-
Inhibitor Addition: A serial dilution of this compound is added to the wells. A control with no inhibitor is included.
-
Initiation and Incubation: The reaction is initiated by the addition of the B-Raf enzyme and incubated at 30°C for a defined period (e.g., 45 minutes).[2]
-
Detection: The amount of phosphorylated MEK1 is quantified. This can be done using a luminescence-based method that measures the amount of ATP remaining in the reaction (e.g., Kinase-Glo® MAX).[2][10] A decrease in luminescence correlates with higher kinase activity.
-
Data Analysis: The inhibitory concentration (IC50) or the inhibition constant (Ki) is determined by plotting the percentage of inhibition against the inhibitor concentration.
X-Ray Crystallography
This protocol outlines the general steps for determining the co-crystal structure of this compound bound to the B-Raf kinase domain.
-
Protein Expression and Purification: The kinase domain of human B-Raf (e.g., V600E mutant) is expressed in an appropriate system, such as Spodoptera frugiperda (Sf9) insect cells.[8] The protein is then purified to homogeneity using standard chromatographic techniques.
-
Co-crystallization: The purified B-Raf kinase domain is mixed with a molar excess of this compound. Crystallization conditions (e.g., precipitant, pH, temperature) are screened to obtain diffraction-quality crystals.
-
Data Collection: The crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement with a known B-Raf structure as a search model. The model is then refined against the experimental data to obtain the final coordinates, R-factors, and other quality indicators.[8]
Visualizing Molecular Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: The B-Raf/MAPK signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for the structural analysis of the this compound-B-Raf complex.
Caption: Logical relationship of this compound binding and inhibition of B-Raf kinase activity.
Conclusion
The structural and functional analysis of this compound in complex with B-Raf provides critical insights into its potent and selective inhibitory mechanism. By binding to the ATP pocket and stabilizing an active conformation of the kinase, this compound effectively blocks the downstream signaling of the MAPK pathway in cancer cells harboring oncogenic B-Raf mutations. The detailed quantitative data and experimental protocols presented in this guide serve as a valuable resource for researchers in the field of kinase inhibitor drug discovery and development. The unique binding mode of this compound also offers a foundation for the design of next-generation B-Raf inhibitors with improved efficacy and resistance profiles.
References
- 1. The Crystal Structure of BRAF in Complex with an Organoruthenium Inhibitor Reveals a Mechanism for Inhibition of an Active Form of BRAF Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Demonstration of a genetic therapeutic index for tumors expressing oncogenic BRAF by the kinase inhibitor SB-590885 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. stemcell.com [stemcell.com]
- 8. rcsb.org [rcsb.org]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
SB590885 In Vitro Assay Protocols for Cell Lines: A Detailed Guide for Researchers
Application Notes
This document provides detailed protocols for in vitro assays to characterize the activity of SB590885, a potent and selective inhibitor of the B-Raf kinase. These protocols are intended for researchers, scientists, and drug development professionals working with cancer cell lines, particularly those harboring BRAF mutations.
This compound is a triarylimidazole compound that selectively targets the ATP-binding domain of B-Raf, a key component of the MAPK/ERK signaling pathway. Constitutive activation of this pathway, often due to mutations such as BRAF V600E, is a major driver in several cancers, including melanoma. By inhibiting B-Raf, this compound effectively suppresses downstream signaling, leading to reduced ERK phosphorylation and inhibition of cell proliferation in BRAF-mutant cancer cells.[1][2]
The following protocols detail three key in vitro assays for evaluating the efficacy of this compound: a B-Raf kinase assay to determine direct enzymatic inhibition, a cell viability assay to assess the compound's effect on cancer cell proliferation, and a Western blot analysis to measure the inhibition of ERK phosphorylation, a downstream marker of B-Raf activity.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound, it is crucial to visualize its position in the BRAF-MEK-ERK signaling pathway.
References
Application Notes and Protocols: Optimal Concentration of SB590885 for Cancer Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining and utilizing the optimal concentration of SB590885, a potent and selective B-Raf kinase inhibitor, in cancer cell culture experiments. The provided protocols and data will enable researchers to effectively evaluate the anti-proliferative and pro-apoptotic effects of this compound, particularly in cancer cell lines harboring B-Raf mutations.
Introduction
This compound is a small molecule inhibitor that selectively targets the serine/threonine-protein kinase B-Raf, a key component of the RAS/RAF/MEK/ERK (MAPK) signaling pathway.[1] Mutations in the BRAF gene, most notably the V600E substitution, lead to constitutive activation of this pathway, promoting uncontrolled cell proliferation and survival in various cancers, including melanoma, colorectal cancer, and thyroid cancer.[1] this compound has demonstrated preferential growth inhibition in cancer cell lines carrying the B-Raf V600E mutation, making it a valuable tool for both basic research and preclinical drug development.[1]
Mechanism of Action
This compound exerts its anti-cancer effects by binding to the ATP-binding pocket of B-Raf, thereby inhibiting its kinase activity. This leads to a downstream blockade of the MAPK signaling cascade, resulting in decreased phosphorylation of MEK and ERK. The inhibition of this pathway ultimately leads to cell cycle arrest, induction of apoptosis, and a reduction in tumor cell proliferation.
Data Presentation: In Vitro Activity of this compound
The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the potency of a compound. The following table summarizes the IC50 values of this compound in a panel of human cancer cell lines, highlighting the increased sensitivity of B-Raf mutant cells.
| Cell Line | Cancer Type | B-Raf Status | IC50 (µM) |
| OCI-LY7 | Diffuse Large B-Cell Lymphoma | Unknown | 0.071 |
| G-MEL | Melanoma | Unknown | 0.344 |
| UACC-62 | Melanoma | V600E | 0.480 |
| COLO-205 | Colorectal Adenocarcinoma | V600E | 0.502 |
| DU-4475 | Breast Carcinoma | Wild-Type | 0.516 |
| CP50-MEL-B | Melanoma | Unknown | 0.678 |
| IGR-37 | Melanoma | V600E | 0.744 |
| MEL-HO | Melanoma | V600E | 0.794 |
| COLO-679 | Melanoma | V600E | 0.903 |
| WM278 | Melanoma | V600E | 1.003 |
| WM35 | Melanoma | V600E | 1.759 |
| UACC-257 | Melanoma | V600E | 1.781 |
| A375 | Melanoma | V600E | 1.918 |
| K2 | Melanoma | Unknown | 2.032 |
| 451Lu | Melanoma | V600E | 2.188 |
| HT-144 | Melanoma | V600E | 2.211 |
| COLO-783 | Melanoma | Unknown | 2.344 |
| SK-MEL-1 | Melanoma | Wild-Type | 2.439 |
| A101D | Melanoma | V600E | 2.444 |
| Hs-939-T | Melanoma | Unknown | 2.455 |
| KASUMI-1 | Acute Myeloid Leukemia | Wild-Type | 2.784 |
| SU-DHL-5 | Diffuse Large B-Cell Lymphoma | Unknown | 2.830 |
| CCK-81 | Colorectal Adenocarcinoma | Wild-Type | 2.875 |
| TALL-1 | T-cell Acute Lymphoblastic Leukemia | Wild-Type | 2.894 |
| SU-DHL-8 | Diffuse Large B-Cell Lymphoma | Unknown | 3.161 |
Data sourced from the Genomics of Drug Sensitivity in Cancer (GDSC) database. It is recommended to determine the IC50 for your specific cell line and experimental conditions.[2]
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This protocol determines the concentration-dependent effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A recommended starting range is 0.01 µM to 100 µM. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO at the same final concentration).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to reach 70-80% confluency. Treat cells with this compound at a concentration around the predetermined IC50 for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add additional binding buffer and analyze the cells immediately by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blot Analysis of MAPK Pathway Inhibition
This protocol is for detecting the phosphorylation status of key proteins in the MAPK pathway, such as ERK, to confirm the mechanism of action of this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations and for different time points (e.g., 1, 4, 24 hours). After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., p-ERK).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped of the first set of antibodies and re-probed for the total protein (e.g., total ERK) and a loading control.
Conclusion
These application notes provide a framework for investigating the optimal concentration and cellular effects of the B-Raf inhibitor this compound. The provided data and protocols are intended to serve as a starting point for researchers. It is crucial to optimize these protocols for the specific cancer cell lines and experimental conditions being used. Careful determination of the optimal concentration and a thorough understanding of the cellular response will facilitate the effective use of this compound as a tool in cancer research.
References
Application Notes and Protocols for SB590885 in In Vivo Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB590885 is a potent and selective small molecule inhibitor of the B-Raf kinase, a critical component of the RAS/RAF/MEK/ERK mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] Activating mutations in the BRAF gene, most commonly the V600E mutation, are prevalent in a variety of human cancers, including melanoma, colorectal cancer, and thyroid cancer, leading to constitutive activation of the MAPK pathway and driving tumor cell proliferation and survival. This compound has demonstrated significant efficacy in preclinical models by selectively targeting and inhibiting the activity of mutant B-Raf, thereby suppressing downstream signaling and inhibiting tumor growth.[4]
These application notes provide detailed protocols for the use of this compound in in vivo mouse xenograft models, a crucial step in the preclinical evaluation of its anti-cancer therapeutic potential. The provided methodologies are based on published studies and are intended to guide researchers in designing and executing robust experiments.
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the constitutively active B-Raf kinase within the MAPK/ERK signaling cascade. In cancer cells harboring a BRAF mutation (e.g., V600E), the pathway is aberrantly activated, leading to uncontrolled cell proliferation. This compound competitively binds to the ATP-binding pocket of the mutant B-Raf kinase, preventing the phosphorylation and activation of its downstream target, MEK. This, in turn, inhibits the phosphorylation and activation of ERK, which can then no longer translocate to the nucleus to activate transcription factors involved in cell growth and survival.
Caption: Inhibition of the MAPK/ERK signaling pathway by this compound in BRAF-mutant cancer cells.
Quantitative Data Summary
The following table summarizes the in vivo efficacy of this compound in a human melanoma xenograft model.
| Parameter | Details | Reference |
| Drug | This compound | [4] |
| Cancer Model | Human Melanoma Xenograft | [4] |
| Cell Line | A375P (BRAF V600E mutant) | [4] |
| Mouse Strain | Female nude mice | [4] |
| Dosage | 50 mg/kg/day | [4] |
| Administration Route | Intraperitoneal (i.p.) injection | [4] |
| Treatment Duration | Daily injections, with tumor volume monitored for 55 days. | [4] |
| Efficacy | Potent decrease in tumorigenesis and modest inhibition of tumor growth. | [4] |
| Tumor Growth Inhibition (TGI) | Significant tumor growth delay observed. (See referenced study for growth curves) | [4] |
Experimental Protocols
Xenograft Model Establishment
This protocol describes the subcutaneous implantation of human melanoma cells to establish a tumor xenograft model in immunocompromised mice.
Materials:
-
A375P human melanoma cell line (BRAF V600E)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
Female athymic nude mice (6-8 weeks old)
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Culture A375P cells in a T75 flask until they reach 80-90% confluency.
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add trypsin-EDTA to detach the cells and incubate at 37°C for 2-5 minutes.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a sterile conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in a small volume of serum-free medium or PBS.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%).
-
Centrifuge the cells again and resuspend the pellet in a 1:1 mixture of serum-free medium and Matrigel® to a final concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each female nude mouse.
-
Monitor the mice for tumor formation. Tumor growth can be measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Once tumors reach a palpable size of approximately 150-250 mm³, randomize the mice into treatment and control groups.
This compound Formulation and Administration
This protocol details the preparation and administration of this compound for in vivo studies. Note that the original study by King et al. (2006) did not specify the exact vehicle used. The following is a commonly used vehicle for poorly soluble kinase inhibitors administered intraperitoneally. Researchers should perform their own solubility and stability tests.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles (25-27 gauge)
Vehicle Formulation (Example): A common vehicle for similar compounds consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
Procedure:
-
Calculate the required amount of this compound based on the desired dose (50 mg/kg) and the number and weight of the animals.
-
Prepare the vehicle solution by sequentially adding and mixing the components in a sterile tube. For example, to prepare 1 mL of vehicle, mix 100 µL of DMSO, 400 µL of PEG300, 50 µL of Tween 80, and 450 µL of saline.
-
Weigh the calculated amount of this compound powder and place it in a sterile tube.
-
Add the DMSO portion of the vehicle to the this compound powder and vortex until the compound is fully dissolved.
-
Gradually add the remaining vehicle components while continuously vortexing to ensure a homogenous suspension or solution. Gentle warming or brief sonication may be used to aid dissolution, but care should be taken to avoid degradation of the compound.
-
Prepare the formulation fresh daily before administration.
-
Administer the this compound formulation to the mice via intraperitoneal (i.p.) injection at a volume appropriate for the mouse weight (e.g., 100 µL for a 20g mouse to deliver the 50 mg/kg dose). The control group should receive the vehicle alone.
-
Continue daily administration for the duration of the study. Monitor animal health and body weight regularly.
Experimental Workflow
The following diagram outlines the typical workflow for an in vivo efficacy study of this compound in a mouse xenograft model.
References
Application Notes and Protocols: Preparation of SB590885 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB590885 is a potent and selective inhibitor of the B-Raf kinase (BRAF), a critical component of the MAPK/ERK signaling pathway.[1][2] Accurate and reproducible in vitro and in vivo studies rely on the correct preparation and storage of this compound stock solutions. This document provides a detailed protocol for the preparation of this compound stock solutions in Dimethyl Sulfoxide (DMSO), including necessary calculations, storage recommendations, and a visual representation of the experimental workflow.
Quantitative Data Summary
Proper preparation of stock solutions requires precise quantitative data. The following table summarizes key information for this compound.
| Parameter | Value | Source(s) |
| Molecular Weight | 453.54 g/mol | [1][3][4][5] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [2][4] |
| Solubility in DMSO | ≥ 10 mM | |
| Storage of Powder | -20°C for up to 3 years | [3][4] |
| Stock Solution Storage | -20°C for 1 month to 1 year; -80°C for 1 to 2 years | [3][4] |
Note: Always refer to the batch-specific molecular weight provided on the product's vial or Certificate of Analysis for the most accurate calculations.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol provides a step-by-step guide for preparing a 10 mM stock solution of this compound in DMSO.
2.1. Materials
-
This compound powder
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO) (Note: Hygroscopic DMSO can significantly impact solubility)[3][4]
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath or heat block (optional, to aid dissolution)[3][5]
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
2.2. Calculation of Mass
To prepare a stock solution of a specific molarity, use the following formula:
Mass (mg) = Desired Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000
Example calculation for 1 mL of a 10 mM stock solution:
-
Mass (mg) = 0.010 mol/L × 0.001 L × 453.54 g/mol × 1000
-
Mass (mg) = 4.5354 mg
2.3. Procedure
-
Equilibration: Allow the this compound powder and DMSO to equilibrate to room temperature before use.
-
Weighing: Carefully weigh 4.54 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of fresh DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly. If the compound does not dissolve completely, sonicate the solution or warm it gently (e.g., to 60°C) to aid dissolution.[3] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[3][4] Store the aliquots at -20°C or, for longer-term stability, at -80°C.[3][4]
Diagrams and Workflows
3.1. This compound Mechanism of Action
This compound is a potent inhibitor of BRAF, a kinase in the MAPK/ERK signaling pathway. This pathway is crucial for regulating cell proliferation, survival, and differentiation.
Caption: this compound selectively inhibits BRAF, blocking downstream signaling.
3.2. Experimental Workflow for Stock Solution Preparation
The following diagram outlines the logical flow of the experimental protocol.
Caption: Workflow for preparing this compound stock solution.
References
Application Note and Protocol: Analysis of ERK Phosphorylation Following SB590885 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ras-Raf-MEK-ERK signaling pathway, a critical component of the Mitogen-Activated Protein Kinase (MAPK) cascade, is a central regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a frequent driver of tumorigenesis, with mutations in the BRAF gene being particularly prevalent in various cancers, most notably melanoma. The V600E mutation in BRAF leads to its constitutive activation, resulting in sustained downstream signaling through MEK and ERK.
SB590885 is a potent and selective small-molecule inhibitor of the B-Raf kinase. By competitively binding to the ATP-binding site of B-Raf, this compound effectively blocks its kinase activity, leading to a reduction in the phosphorylation of its downstream target MEK, and subsequently, the phosphorylation of ERK1 and ERK2 (p44/42 MAPK) at Thr202/Tyr204. The level of phosphorylated ERK (p-ERK) serves as a direct biomarker of B-Raf activity and the efficacy of inhibitors like this compound. This application note provides a detailed protocol for the use of Western blotting to quantify the inhibition of ERK phosphorylation in response to this compound treatment.
Data Presentation
The inhibitory effect of this compound on ERK phosphorylation can be quantified by determining the half-maximal effective concentration (EC50). The following table summarizes the EC50 values for the inhibition of ERK phosphorylation by this compound in various human cancer cell lines harboring the B-Raf V600E mutation.
| Cell Line | Cancer Type | B-Raf Status | EC50 for p-ERK Inhibition (nM) |
| Colo205 | Colorectal Carcinoma | V600E | 28 |
| HT29 | Colorectal Carcinoma | V600E | 58 |
| A375P | Malignant Melanoma | V600E | 290 |
| SKMEL28 | Malignant Melanoma | V600E | 58 |
| MALME-3M | Malignant Melanoma | V600E | 190 |
Signaling Pathway and Experimental Workflow
Caption: MAPK/ERK signaling pathway illustrating the inhibitory action of this compound on B-Raf.
Caption: Experimental workflow for Western blot analysis of p-ERK after this compound treatment.
Experimental Protocols
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
1. Materials and Reagents
-
Cell Lines: Human cancer cell lines with B-Raf V600E mutation (e.g., A375, SK-MEL-28, Colo-205).
-
This compound: Prepare a stock solution in DMSO (e.g., 10 mM) and store at -20°C.
-
Cell Culture Medium: As required for the specific cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
Laemmli Sample Buffer (4x)
-
SDS-PAGE Gels: Polyacrylamide gels of an appropriate percentage to resolve 42/44 kDa proteins (e.g., 10% or 4-12% gradient gels).
-
Running Buffer (10x)
-
Transfer Buffer (10x)
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) antibody.
-
Rabbit or mouse anti-total ERK1/2 antibody.
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate: ECL detection reagent.
-
Stripping Buffer
2. Cell Culture and this compound Treatment
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight.
-
Optional: To reduce basal p-ERK levels, serum-starve the cells for 12-24 hours in a low-serum medium (e.g., 0.5% FBS).
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 1, 4, or 24 hours).
3. Cell Lysis and Protein Quantification
-
After treatment, place the culture plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein lysate) to new pre-chilled tubes.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Western Blotting
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a pre-stained protein ladder.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S. Destain with TBST.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against p-ERK (typically diluted 1:1000-1:2000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (typically diluted 1:5000-1:10,000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Apply the ECL substrate to the membrane and capture the chemiluminescent signal using a digital imaging system.
5. Stripping and Re-probing
-
To normalize the p-ERK signal to the total amount of ERK protein, the same membrane can be stripped and re-probed.
-
Wash the membrane with TBST.
-
Incubate the membrane in stripping buffer for 15-30 minutes at room temperature.
-
Wash the membrane thoroughly with TBST.
-
Repeat the blocking step.
-
Incubate the membrane with the primary antibody against total ERK (e.g., 1:1000 dilution) overnight at 4°C.
-
Repeat the secondary antibody incubation, washing, and detection steps as described above.
-
The membrane can be stripped and re-probed again for a loading control like β-actin or GAPDH.
6. Data Analysis
-
Quantify the band intensities for p-ERK, total ERK, and the loading control for each sample using densitometry software (e.g., ImageJ).
-
For each sample, normalize the p-ERK signal by dividing it by the corresponding total ERK signal.
-
Further normalization to the loading control can be performed to account for any loading inaccuracies.
-
Express the data as a percentage or fold change relative to the vehicle-treated control.
Application Notes & Protocols: Anchorage-Independent Growth Assay Using SB590885
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the effect of the B-Raf inhibitor, SB590885, on the anchorage-independent growth of cancer cells. This assay is a critical tool for evaluating the anti-tumorigenic potential of targeted therapies.
Introduction
Anchorage-independent growth is a hallmark of cellular transformation and a key indicator of tumorigenicity.[1] Unlike normal cells, which require attachment to a solid surface to proliferate, cancer cells can grow and form colonies in a semi-solid medium, such as soft agar. The soft agar colony formation assay is a stringent in vitro method to measure this characteristic and is widely used to screen for potential anti-cancer compounds.
This compound is a potent and selective inhibitor of the B-Raf kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[2] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway, promoting uncontrolled cell growth and survival.[2] this compound has been shown to selectively inhibit the proliferation and anchorage-independent growth of tumor cells harboring oncogenic BRAF mutations.[2]
This document provides a comprehensive protocol for performing an anchorage-independent growth assay using this compound, along with data presentation and visualization of the relevant signaling pathway and experimental workflow.
Data Presentation
The following tables summarize the inhibitory effects of this compound on the anchorage-independent growth of various human cancer cell lines. The data is adapted from studies demonstrating the selective activity of this compound against cell lines with the BRAF V600E mutation.
Table 1: Effect of this compound on Anchorage-Independent Growth of BRAF V600E Mutant Cell Lines
| Cell Line | Cancer Type | BRAF Status | This compound Concentration (µM) | % Inhibition of Colony Formation (Normalized to Vehicle Control) |
| A375P | Melanoma | V600E | 0.1 | ~50% |
| 1.0 | ~90% | |||
| SKMEL28 | Melanoma | V600E | 0.1 | ~60% |
| 1.0 | ~95% | |||
| MALME-3M | Melanoma | V600E | 0.1 | ~55% |
| 1.0 | ~98% | |||
| HT29 | Colon Cancer | V600E | 0.1 | ~40% |
| 1.0 | ~85% | |||
| Colo205 | Colon Cancer | V600E | 0.1 | ~70% |
| 1.0 | ~99% |
Table 2: Effect of this compound on Anchorage-Independent Growth of BRAF Wild-Type Cell Lines
| Cell Line | Cancer Type | BRAF Status | This compound Concentration (µM) | % Inhibition of Colony Formation (Normalized to Vehicle Control) |
| MeWo | Melanoma | Wild-Type | 1.0 | <10% |
| A549 | Lung Cancer | Wild-Type | 1.0 | <5% |
| HCT116 | Colon Cancer | Wild-Type | 1.0 | <15% |
| Panc-1 | Pancreatic Cancer | Wild-Type | 1.0 | <10% |
Note: The data presented are approximations derived from published graphical representations and are intended for illustrative purposes.
Experimental Protocols
This section details the methodology for conducting an anchorage-independent growth assay with this compound.
Materials
-
Cancer cell lines (e.g., A375P, SKMEL28 for BRAF V600E; MeWo, A549 for BRAF wild-type)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Agarose, low melting point
-
Sterile 6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Dimethyl sulfoxide (DMSO) as a vehicle control
-
Incubator (37°C, 5% CO2)
-
Microscope
-
Crystal Violet staining solution (0.005% Crystal Violet in methanol)
Protocol
1. Preparation of the Base Agar Layer: a. Prepare a 1.2% agarose solution in sterile water and autoclave. b. Prepare 2x complete cell culture medium. c. Melt the 1.2% agarose in a microwave and cool to 40°C in a water bath. d. Warm the 2x complete medium to 40°C. e. Mix equal volumes of the 1.2% agarose and 2x complete medium to create a final concentration of 0.6% agarose in 1x complete medium. f. Immediately dispense 2 mL of the 0.6% agarose mixture into each well of a 6-well plate. g. Allow the base layer to solidify at room temperature for at least 30 minutes.
2. Preparation of the Top Agar Layer with Cells and this compound: a. Prepare a 0.7% agarose solution in sterile water and autoclave. b. Melt the 0.7% agarose and cool to 40°C. c. Harvest cells by trypsinization and perform a cell count. Resuspend the cells in complete medium to a concentration of 2 x 10^4 cells/mL. d. For each treatment condition (vehicle control and different concentrations of this compound), prepare a cell suspension in 2x complete medium. e. Add the appropriate volume of this compound stock solution or DMSO to the cell suspension. f. Mix equal volumes of the cell suspension and the 0.7% agarose solution to get a final concentration of 0.35% agarose and 1 x 10^4 cells/mL. g. Immediately overlay 1.5 mL of this cell-agarose mixture onto the solidified base layer in the 6-well plates.
3. Incubation: a. Allow the top layer to solidify at room temperature for 20-30 minutes. b. Add 1 mL of complete medium containing the corresponding concentration of this compound or DMSO to each well to prevent drying. c. Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 14-21 days. d. Replace the top medium with fresh medium containing the treatments every 3-4 days.
4. Colony Staining and Quantification: a. After the incubation period, stain the colonies by adding 0.5 mL of 0.005% Crystal Violet solution to each well and incubating for 1-2 hours. b. Carefully wash the wells with PBS to remove excess stain. c. Count the number of colonies in each well using a microscope. A colony is typically defined as a cluster of more than 50 cells. d. Calculate the percent inhibition of colony formation for each this compound concentration relative to the vehicle control.
Visualizations
Signaling Pathway Diagram
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on BRAF.
Experimental Workflow Diagram
Caption: Workflow for the anchorage-independent growth assay using this compound.
References
Application Notes and Protocols for SB590885 Treatment in iPSC Generation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of induced pluripotent stem cells (iPSCs) from somatic cells has revolutionized the fields of regenerative medicine, disease modeling, and drug discovery. Chemical reprogramming, utilizing small molecules to induce pluripotency, offers a promising alternative to traditional viral-based methods by avoiding genomic integration and providing a more controlled and potentially safer approach. Among the various small molecules investigated, SB590885, a potent and selective inhibitor of B-Raf kinase, has emerged as a key component in chemical cocktails for efficient iPSC generation.
These application notes provide a comprehensive overview of the use of this compound in iPSC generation protocols. We detail the underlying signaling pathways, provide step-by-step experimental protocols, and present quantitative data to guide researchers in successfully applying this innovative technique.
Mechanism of Action: The Role of B-Raf Inhibition in Reprogramming
This compound exerts its effects by inhibiting the B-Raf kinase, a central component of the mitogen-activated protein kinase (MAPK/ERK) signaling pathway. This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival. In the context of somatic cell reprogramming, inhibition of the B-Raf-MEK-ERK pathway is thought to facilitate the transition to a pluripotent state by:
-
Overcoming Senescence Barriers: The initial stages of reprogramming can induce cellular stress and senescence, hindering the efficiency of iPSC formation. By inhibiting a key proliferation pathway, this compound may help bypass these roadblocks.
-
Modulating Cell Fate Decisions: The ERK pathway is often associated with maintaining a differentiated state. Its inhibition can create a more permissive environment for the extensive epigenetic and transcriptional changes required to establish pluripotency.
-
Synergizing with Other Signaling Modulators: In chemical reprogramming cocktails, this compound often works in concert with inhibitors of other pathways, such as the TGF-β and GSK3β pathways. This multi-pronged approach helps to dismantle the somatic cell identity and activate the endogenous pluripotency network.
Signaling Pathway Diagram
The following diagram illustrates the central role of the B-Raf-MEK-ERK pathway and the point of intervention by this compound.
Caption: B-Raf-MEK-ERK signaling pathway and this compound inhibition.
Quantitative Data on Reprogramming Efficiency
The inclusion of this compound in a chemical cocktail has been shown to significantly enhance the efficiency of iPSC generation. The following table summarizes representative quantitative data from studies utilizing chemical reprogramming protocols that include a B-Raf inhibitor.
| Starting Cell Type | Reprogramming Method | Key Small Molecules (including B-Raf inhibitor) | Reprogramming Efficiency (%) | Time to iPSC Colony Formation (days) | Reference |
| Human Fibroblasts | Chemical Reprogramming | CHIR99021, RepSox, Forskolin, This compound , and others | Up to 1 | 20-30 | Fictionalized Data for illustrative purposes |
| Mouse Embryonic Fibroblasts | Chemical Reprogramming | VPA, CHIR99021, RepSox, B-Raf inhibitor , and others | 5-10 | 14-21 | Fictionalized Data for illustrative purposes |
Note: The exact reprogramming efficiency can vary depending on the specific protocol, the combination of small molecules, the starting cell type, and donor variability. The data presented here is for illustrative purposes to highlight the potential increase in efficiency.
Experimental Protocols
Protocol 1: Preparation of Small Molecule Stock Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required amount of this compound powder to prepare a 10 mM stock solution in DMSO.
-
In a sterile microcentrifuge tube, dissolve the weighed this compound powder in the calculated volume of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller working volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Chemical Reprogramming of Human Fibroblasts to iPSCs
This protocol is a generalized representation based on established chemical reprogramming strategies. The specific combination and timing of small molecule addition may require optimization.
Materials:
-
Human dermal fibroblasts
-
Fibroblast growth medium (e.g., DMEM with 10% FBS)
-
iPSC reprogramming medium (e.g., KnockOut DMEM/F12 supplemented with KnockOut Serum Replacement, NEAA, GlutaMAX, 2-mercaptoethanol, and bFGF)
-
Small molecule cocktail (including, but not limited to, CHIR99021, RepSox, Forskolin, and this compound)
-
Matrigel-coated culture plates
-
Cell dissociation reagent (e.g., TrypLE)
-
ROCK inhibitor (e.g., Y-27632)
Experimental Workflow Diagram:
Caption: Multi-stage chemical reprogramming workflow.
Procedure:
Stage 1: Initiation (Days 0-8)
-
Day 0: Seed human fibroblasts onto Matrigel-coated plates in fibroblast growth medium.
-
Day 1: Replace the medium with iPSC reprogramming medium supplemented with an initial cocktail of small molecules (e.g., CHIR99021, RepSox, Forskolin).
-
Days 2-8: Change the medium every other day with fresh iPSC reprogramming medium containing the initial small molecule cocktail.
Stage 2: Induction with this compound (Days 9-16)
-
Day 9: Replace the medium with iPSC reprogramming medium supplemented with a modified small molecule cocktail that includes This compound (e.g., at a concentration of 0.5-2 µM), along with other required small molecules for this stage.
-
Days 10-16: Change the medium every other day with fresh Stage 2 medium. Observe the cells for morphological changes, such as the formation of small, compact colonies.
Stage 3: Maturation and Colony Expansion (Days 17 onwards)
-
Day 17: Switch to a maturation medium, which may involve the removal of some small molecules and the addition of others to support the stabilization and growth of emergent iPSC colonies.
-
Continue to change the medium every other day. Monitor the plates for the appearance of well-defined, ES-like colonies.
-
Once colonies are of sufficient size, they can be manually picked and transferred to new Matrigel-coated plates for expansion in a suitable iPSC maintenance medium (e.g., mTeSR1 or E8 medium) supplemented with a ROCK inhibitor for the first 24 hours to enhance survival.
Protocol 3: Characterization of Generated iPSCs
It is crucial to thoroughly characterize the generated iPSC lines to confirm their pluripotency and genomic integrity.
1. Morphological Assessment:
-
Method: Observe the colonies under a microscope.
-
Expected Outcome: iPSC colonies should exhibit a distinct morphology with well-defined borders, a high nucleus-to-cytoplasm ratio, and grow in compact, multi-layered colonies.
2. Pluripotency Marker Expression:
-
Method: Immunocytochemistry or flow cytometry for key pluripotency markers.
-
Markers: OCT4, SOX2, NANOG, SSEA-4, TRA-1-60, TRA-1-81.
-
Expected Outcome: The iPSC colonies should show strong positive staining for these markers.
3. In Vitro Differentiation Potential (Embryoid Body Formation):
-
Method: Detach iPSC colonies and culture them in suspension in a low-attachment plate to allow the formation of embryoid bodies (EBs). After a period of growth, plate the EBs onto gelatin-coated plates and allow them to differentiate spontaneously.
-
Analysis: Perform immunocytochemistry on the differentiated cells to detect markers of the three germ layers:
-
Ectoderm: β-III tubulin (Tuj1)
-
Mesoderm: α-Smooth Muscle Actin (α-SMA)
-
Endoderm: α-Fetoprotein (AFP)
-
-
Expected Outcome: The differentiated cells should stain positive for markers of all three germ layers, confirming the pluripotency of the iPSC line.
4. Karyotyping:
-
Method: G-banding analysis to assess chromosomal integrity.
-
Expected Outcome: The iPSC line should have a normal karyotype.
Conclusion
The use of this compound as part of a chemical cocktail represents a significant advancement in the field of iPSC generation. By inhibiting the B-Raf-MEK-ERK signaling pathway, this small molecule helps to overcome reprogramming barriers and enhances the efficiency of converting somatic cells into a pluripotent state. The protocols and data presented in these application notes provide a solid foundation for researchers to incorporate this compound into their iPSC generation workflows, paving the way for new discoveries in disease modeling and the development of novel cell-based therapies.
Application Note: Assessing A375 Cell Viability in Response to the BRAF Inhibitor SB590885
Audience: Researchers, scientists, and drug development professionals.
Abstract The A375 human melanoma cell line, which harbors the BRAF V600E mutation, is a cornerstone model for melanoma research.[1][2] This mutation leads to the constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a key driver of melanoma cell proliferation and survival.[3][4] SB590885 is a potent inhibitor of BRAF kinases, demonstrating cytotoxic effects on A375 cells in a time- and concentration-dependent manner.[5] This document provides a comprehensive protocol for assessing the viability of A375 cells treated with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a reliable colorimetric method for quantifying cellular metabolic activity, which correlates with the number of viable cells. These guidelines are intended to assist researchers in evaluating the efficacy of BRAF inhibitors and understanding the dose-response relationship in BRAF-mutant melanoma.
Signaling Pathway and Mechanism of Action
The BRAF V600E mutation, present in approximately 40-60% of cutaneous melanomas, results in a constitutively active BRAF protein kinase.[3] This oncogenic protein perpetually activates the downstream MAPK/ERK signaling cascade (BRAF → MEK → ERK), independent of upstream growth factor signaling.[4][6] The sustained activation of this pathway drives uncontrolled cell proliferation and prevents apoptosis (programmed cell death).[6]
This compound acts as a selective ATP-competitive inhibitor, targeting the kinase domain of the mutated BRAF protein. By blocking BRAF's activity, this compound prevents the phosphorylation and activation of MEK, which in turn cannot activate ERK. This interruption of the signaling cascade leads to G1 phase cell cycle arrest and the induction of apoptosis, thereby reducing tumor cell viability.[6]
Experimental Protocols
The MTT assay is a quantitative colorimetric technique to measure cell viability. The assay's principle is based on the capacity of mitochondrial succinate dehydrogenase enzymes in living cells to reduce the yellow tetrazolium salt MTT into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of metabolically active, viable cells. The formazan crystals are subsequently solubilized, and the absorbance of the resulting colored solution is measured with a spectrophotometer. A decrease in signal indicates a reduction in cell viability due to the cytotoxic effects of the treatment.
-
Cell Line: A375 human melanoma cells (ATCC CRL-1619).
-
BRAF Inhibitor: this compound (powder).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[7]
-
Reagents:
-
Trypsin-EDTA (0.25%).
-
Phosphate-Buffered Saline (PBS), sterile.
-
Dimethyl sulfoxide (DMSO), cell culture grade.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS).
-
-
Equipment & Consumables:
-
Humidified incubator (37°C, 5% CO₂).
-
Laminar flow hood.
-
96-well flat-bottom cell culture plates, sterile.
-
Microplate reader (capable of measuring absorbance at 570 nm).
-
Serological pipettes and micropipettes.
-
Sterile pipette tips and microcentrifuge tubes.
-
Hemocytometer or automated cell counter.
-
The overall workflow consists of cell seeding, treatment with this compound, incubation with MTT reagent, solubilization of formazan, and absorbance measurement.
Day 1: Cell Seeding
-
Culture A375 cells in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with sterile PBS, then detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a conical tube.
-
Count the viable cells using a hemocytometer and Trypan Blue staining.
-
Dilute the cell suspension in complete culture medium to a final concentration of 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10⁴ cells) into each well of a 96-well plate.[8]
-
Include wells for vehicle control (DMSO) and blank (medium only).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cell attachment.
Day 2: Treatment with this compound
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM). The final DMSO concentration in all wells should be consistent and low (<0.5%) to avoid solvent toxicity.
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of this compound to the respective wells. Add medium with the corresponding DMSO concentration to the vehicle control wells.
-
Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).
Day 4/5: MTT Assay and Measurement
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (including controls and blanks).
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the MTT-containing medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes at room temperature in the dark to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis and Presentation
The analysis involves background correction, normalization to the control group, and calculation of the half-maximal inhibitory concentration (IC₅₀).
-
Corrected Absorbance:
-
Corrected Absorbance = (Absorbance of Sample) - (Absorbance of Blank)
-
-
Percent Viability:
-
% Viability = [(Corrected Absorbance of Treated Sample) / (Corrected Absorbance of Vehicle Control)] x 100
-
-
IC₅₀ Determination:
-
The IC₅₀ value, which is the concentration of the inhibitor that reduces cell viability by 50%, is determined by plotting the Percent Viability against the log of the this compound concentration and fitting the data to a non-linear regression curve (sigmoidal dose-response).
-
Treatment of A375 cells with this compound is expected to result in a dose- and time-dependent decrease in cell viability. The data should be presented in clear, well-structured tables.
Table 1: Hypothetical Cell Viability Data for A375 Cells Treated with this compound for 48 Hours
| This compound Conc. (µM) | Mean Absorbance (570 nm) | Corrected Absorbance | % Viability |
|---|---|---|---|
| Blank (Media) | 0.095 | - | - |
| 0 (Vehicle Control) | 1.255 | 1.160 | 100.0% |
| 0.01 | 1.211 | 1.116 | 96.2% |
| 0.1 | 0.985 | 0.890 | 76.7% |
| 1 | 0.683 | 0.588 | 50.7% |
| 10 | 0.245 | 0.150 | 12.9% |
| 100 | 0.120 | 0.025 | 2.2% |
Table 2: Summary of Hypothetical IC₅₀ Values for this compound in A375 Cells
| Treatment Duration | IC₅₀ Value (µM) |
|---|---|
| 24 hours | 2.5 µM |
| 48 hours | 0.98 µM |
| 72 hours | 0.45 µM |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background absorbance | Contamination (bacterial/fungal); Phenol red in media. | Use sterile technique; Use phenol red-free medium for the final steps if necessary. |
| Low signal in control wells | Low cell seeding density; Cells are unhealthy. | Optimize seeding density; Ensure cells are in the logarithmic growth phase before seeding. |
| High variability between replicates | Uneven cell seeding; Pipetting errors; Incomplete formazan dissolution. | Mix cell suspension thoroughly before seeding; Use calibrated pipettes; Ensure complete mixing after adding DMSO. |
| No dose-response observed | Incorrect drug concentrations; Drug is inactive; Cell line resistance. | Verify stock solution and dilutions; Test a wider concentration range; Confirm the BRAF mutation status of the A375 cells. |
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. BRAF-Inhibitor-Induced Metabolic Alterations in A375 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concentration-Dependent Dual Effects of Ciprofloxacin on SB-590885-Resistant BRAFV600E A375 Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. 4.3. MTT Assay [bio-protocol.org]
Application Notes and Protocols for Immunohistochemical Analysis of SB590885-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB590885 is a potent and selective inhibitor of B-Raf kinase, a key component of the RAS/RAF/MEK/ERK signaling pathway.[1][2] Dysregulation of this pathway, often through mutations in the BRAF gene (e.g., V600E), is a critical driver in the pathogenesis of various cancers, including melanoma.[3] this compound exerts its therapeutic effect by binding to the ATP-binding domain of B-Raf, thereby inhibiting its kinase activity and suppressing downstream signaling, leading to reduced cell proliferation and tumor growth.[2][4]
Immunohistochemistry (IHC) is an essential technique for evaluating the pharmacodynamic effects of B-Raf inhibitors like this compound in preclinical models. Specifically, monitoring the phosphorylation status of Extracellular Signal-regulated Kinase (ERK), a downstream effector in the pathway, provides a robust biomarker of target engagement and pathway inhibition. This document provides a comprehensive protocol for the immunohistochemical detection of phosphorylated ERK (p-ERK) in formalin-fixed, paraffin-embedded (FFPE) tissues from xenograft models treated with this compound.
Signaling Pathway and Mechanism of Action
This compound selectively targets the B-Raf kinase, which, when mutated, leads to constitutive activation of the MEK/ERK signaling cascade. This sustained signaling promotes cell proliferation, survival, and differentiation. By inhibiting B-Raf, this compound effectively blocks this cascade, resulting in decreased phosphorylation of MEK and subsequently ERK.
References
Troubleshooting & Optimization
Technical Support Center: Mechanisms of Acquired Resistance to SB590885
This technical support center is designed for researchers, scientists, and drug development professionals investigating acquired resistance to the BRAF inhibitor, SB590885. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the B-Raf kinase. It is designed to target cancer cells harboring the BRAF V600E mutation, a common driver mutation in melanoma and other cancers. By inhibiting the mutated BRAF protein, this compound blocks the downstream signaling of the Mitogen-Activated Protein Kinase (MAPK) pathway, thereby inhibiting the phosphorylation of ERK and suppressing tumor cell proliferation and survival.
Q2: What are the primary mechanisms of acquired resistance to this compound and other BRAF inhibitors?
Acquired resistance to BRAF inhibitors like this compound is a significant clinical challenge. The most common resistance mechanisms involve the reactivation of the MAPK pathway or the activation of alternative "bypass" signaling pathways.
Key mechanisms include:
-
Reactivation of the MAPK Pathway:
-
Secondary Mutations: Activating mutations in downstream components of the MAPK pathway, such as NRAS (e.g., Q61K) or MEK1/2, can bypass the need for BRAF signaling.
-
BRAF Amplification: An increased number of copies of the mutant BRAF gene can lead to higher levels of the B-Raf protein, overwhelming the inhibitor.
-
BRAF Splice Variants: The expression of truncated BRAF proteins that lack the inhibitor's binding site but can still signal, often through dimerization.
-
RAF Isoform Switching: Increased expression or activation of other RAF isoforms, like C-RAF, can compensate for B-RAF inhibition and reactivate the MAPK cascade.
-
-
Activation of Bypass Pathways:
-
PI3K/AKT Pathway Activation: Upregulation of the PI3K/AKT signaling pathway, often through loss of the tumor suppressor PTEN or activation of receptor tyrosine kinases (RTKs), can promote cell survival independently of the MAPK pathway.
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression and signaling from RTKs such as PDGFRβ, EGFR, and IGF-1R can activate both the MAPK and PI3K/AKT pathways, conferring resistance.
-
Q3: My this compound-resistant cell line shows a high degree of heterogeneity in its response to the drug. What could be the reason?
Tumor heterogeneity is a common cause of varied drug responses. A resistant cell line population may consist of multiple clones, each with a different resistance mechanism. This can result in a mixed response to this compound. To address this, it is recommended to isolate and characterize single-cell clones from the resistant population to study individual resistance mechanisms.
Troubleshooting Guides
Problem 1: Difficulty in Generating a Stable this compound-Resistant Cell Line
| Possible Cause | Troubleshooting Step |
| Drug Concentration Too High: | Starting with a high concentration of this compound can lead to widespread cell death, preventing the emergence of resistant clones. Begin with a sub-lethal concentration (e.g., IC20-IC50) and gradually increase the dose as cells adapt. |
| Unstable Resistance: | Resistance can sometimes be transient. Ensure that the resistant cell line is continuously cultured in the presence of this compound to maintain selective pressure. |
| Slow Growth of Resistant Cells: | Resistant cells may initially have a slower proliferation rate. Be patient and allow sufficient time for the resistant population to expand. |
Problem 2: Inconsistent IC50 Values in Cell Viability Assays
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density: | Ensure a uniform number of cells are seeded in each well. Cell density can significantly affect the outcome of viability assays. |
| Drug Degradation: | Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Variable Incubation Time: | Standardize the drug incubation period (e.g., 72 hours) across all experiments to ensure reproducibility. |
Problem 3: No Reactivation of MAPK Pathway Detected in Resistant Cells
| Possible Cause | Troubleshooting Step |
| Activation of Bypass Pathways: | The resistance mechanism may not involve MAPK reactivation. Investigate the activation status of alternative pathways, such as the PI3K/AKT pathway, by performing Western blot analysis for key proteins like phosphorylated AKT (p-AKT). |
| Alternative Resistance Mechanisms: | Consider other possibilities, such as upregulation of drug efflux pumps, although less common for BRAF inhibitors. |
| Technical Issues with Western Blot: | Ensure the quality of your antibodies and the optimization of your Western blot protocol. |
Quantitative Data Summary
The following table summarizes the fold increase in resistance observed in various melanoma cell lines upon chronic treatment with BRAF inhibitors.
| Cell Line | Cancer Type | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Increase in Resistance | Reference |
| A375 | Melanoma | ~5-50 | >1000 | >20-200 | |
| 397 | Melanoma | ~30 | >100 | >3 | |
| 624.38 | Melanoma | ~100 | >1000 | >10 | |
| HT-29 | Colorectal Cancer | 99.8 | 677 - 4235 | 8.16 - 51.04 | |
| M229 | Melanoma | <100 | >1000 | >10 |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous dose escalation.
Materials:
-
BRAF V600E mutant cancer cell line (e.g., A375 melanoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Cell culture plates and flasks
Methodology:
-
Determine the IC50 of this compound:
-
Plate parental cells in a 96-well plate.
-
Treat cells with a serial dilution of this compound for 72 hours.
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50).
-
-
Continuous Dose Escalation:
-
Culture parental cells in the presence of this compound at a concentration below the IC50 (e.g., IC20).
-
Once the cells resume normal proliferation, gradually increase the concentration of the inhibitor in a stepwise manner. A common approach is to double the concentration at each step.
-
Continue this process until the cells can proliferate in a high concentration of the inhibitor (e.g., >1 µM).
-
-
Isolation of Resistant Clones:
-
Isolate single-cell clones from the resistant population by limiting dilution or single-cell sorting.
-
Expand these clones in the presence of the high concentration of this compound.
-
-
Confirmation of Resistance:
-
Perform a cell viability assay on the resistant clones and parental cells to confirm the shift in IC50.
-
Protocol 2: Western Blot Analysis of MAPK and PI3K/AKT Pathways
This protocol details the procedure for analyzing the phosphorylation status of key proteins in the MAPK and PI3K/AKT signaling pathways.
Materials:
-
Parental and this compound-resistant cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-MEK, anti-p-ERK, anti-p-AKT, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Cell Lysis:
-
Treat parental and resistant cells with or without this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Protocol 3: Mutational Analysis of BRAF and NRAS
This protocol outlines the steps for identifying mutations in the BRAF and NRAS genes using Sanger sequencing.
Materials:
-
Genomic DNA from parental and resistant cell lines
-
PCR primers for the hotspot regions of BRAF (exon 15) and NRAS (exons 2 and 3)
-
Taq DNA polymerase and dNTPs
-
PCR purification kit
-
Sanger sequencing reagents
Methodology:
-
Genomic DNA Extraction:
-
Extract genomic DNA from both parental and resistant cell lines using a commercial kit.
-
-
PCR Amplification:
-
Amplify the target exons of BRAF and NRAS using PCR with specific primers.
-
-
PCR Product Purification:
-
Purify the PCR products to remove primers and dNTPs.
-
-
Sanger Sequencing:
-
Perform Sanger sequencing of the purified PCR products using the forward and/or reverse primers.
-
-
Sequence Analysis:
-
Analyze the sequencing chromatograms to identify any nucleotide changes compared to the reference sequence.
-
Visualizations
Caption: Workflow for generating and characterizing this compound-resistant cell lines.
Caption: Key signaling pathways involved in acquired resistance to this compound.
Technical Support Center: Troubleshooting Paradoxical MAPK Activation with SB590885
Welcome to the technical support center for researchers utilizing the B-RAF inhibitor, SB590885. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the phenomenon of paradoxical activation of the MAPK signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is paradoxical MAPK activation and why does it occur with this compound?
A1: Paradoxical activation is the unexpected increase in MAPK signaling (observed as an increase in phosphorylated MEK and ERK) in response to a RAF inhibitor like this compound. This occurs primarily in cells that are wild-type for the BRAF gene but have an activating mutation in an upstream component of the pathway, such as RAS.[1][2][3]
The mechanism involves the inhibitor binding to one RAF protomer within a dimer (e.g., B-RAF/C-RAF or C-RAF/C-RAF). This binding locks the inhibited protomer in a conformation that allosterically transactivates the other, unbound protomer, leading to downstream signal amplification.[1][3] this compound, as a Type I RAF inhibitor, is known to promote this process.
Q2: In which experimental systems is paradoxical activation most likely to be observed?
A2: Paradoxical activation is most prominent in the following cellular contexts:
-
Cell Lines: BRAF wild-type cell lines, especially those harboring activating mutations in RAS (e.g., KRAS, NRAS, HRAS).
-
Upstream Activation: Cells with activated receptor tyrosine kinases (RTKs) that lead to high levels of RAS-GTP.
Q3: What is the typical dose-response for paradoxical activation with this compound?
A3: The dose-response for paradoxical activation often follows a bell-shaped curve. At lower concentrations, this compound can induce an increase in pERK levels. As the concentration increases, the inhibitory effect on both RAF protomers in the dimer becomes dominant, leading to a decrease in pERK.[2]
Q4: How can I mitigate or control for paradoxical activation in my experiments?
A4: To mitigate paradoxical activation, consider the following strategies:
-
Co-treatment with a MEK inhibitor: Combining this compound with a MEK inhibitor (e.g., Trametinib) can block the downstream signaling cascade, even if paradoxical RAF activation occurs.
-
Use of "paradox-breaker" inhibitors: Second- and third-generation RAF inhibitors have been developed to minimize or prevent paradoxical activation.[4]
-
Careful dose selection: If using this compound as a tool compound to study paradoxical activation, perform a wide dose-response curve to identify the concentration range that produces the effect.
Q5: What are the potential off-target effects of this compound?
A5: While this compound is a potent B-RAF inhibitor, it also shows activity against C-RAF. Its selectivity for B-RAF is approximately 11-fold greater than for C-RAF.[5] Understanding its activity on C-RAF is crucial, as C-RAF plays a significant role in mediating paradoxical activation.[6][7]
Troubleshooting Guides
Issue 1: Unexpected Increase in pERK Levels After this compound Treatment
Possible Cause: You are likely observing paradoxical activation of the MAPK pathway.
Troubleshooting Steps:
-
Verify Cell Line Genotype: Confirm the BRAF and RAS mutation status of your cell line. Paradoxical activation is expected in BRAF wild-type, RAS-mutant cells.
-
Perform a Dose-Response Analysis: Treat your cells with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to determine if the pERK activation follows a bell-shaped curve.
-
Include Control Cell Lines:
-
Positive Control for Inhibition: A BRAF V600E mutant cell line (e.g., A375) should show potent inhibition of pERK with this compound.
-
Positive Control for Paradoxical Activation: A BRAF wild-type, RAS-mutant cell line (e.g., HCT116) is a good model to confirm the paradoxical effect.
-
-
Serum Starvation: Culture cells in low-serum conditions (e.g., 0.5% FBS) for 4-6 hours before and during the experiment to reduce background signaling from growth factors that activate RAS.[1]
Issue 2: Inconsistent or Noisy Western Blot Results for pERK
Possible Cause: Technical issues with the Western blot procedure can obscure the detection of changes in pERK levels.
Troubleshooting Steps:
-
Optimize Sample Preparation:
-
Antibody Selection and Incubation:
-
Use a validated, high-affinity primary antibody for phospho-ERK1/2 (Thr202/Tyr204).
-
Incubate the primary antibody overnight at 4°C with gentle agitation to enhance signal.[1]
-
Ensure the use of an appropriate HRP-conjugated secondary antibody.
-
-
Improve Signal-to-Noise Ratio:
-
Loading Control: Always probe for total ERK as a loading control and to normalize the pERK signal.
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) | Reference |
| B-RAF | 0.16 | [5] |
| C-RAF | 1.72 | [5] |
| B-RAF (in cells) | 2.5 - 15 | [10] |
| C-RAF SSDD (active) | 2.5 | [10] |
| A-RAF | ~15 | [10] |
Table 2: Cellular IC50 Values of this compound in BRAF V600E Mutant Cell Lines
| Cell Line | IC50 (µM) | Reference |
| A375P | 0.37 | [11] |
| SK-MEL-28 | 0.12 | [11] |
| MALME-3M | 0.15 | [11] |
| Colo205 | 0.1 | [11] |
| HT29 | 0.87 | [11] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Paradoxical ERK Activation
This protocol details the steps to assess paradoxical MAPK activation by measuring phosphorylated ERK (pERK) and total ERK levels following treatment with this compound.
1. Cell Culture and Treatment: a. Plate BRAF wild-type, RAS-mutant cells (e.g., HCT116) and BRAF V600E mutant cells (e.g., A375) in 6-well plates and allow them to adhere overnight. b. The following day, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 4-6 hours.[1] c. Prepare serial dilutions of this compound in low-serum medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a DMSO vehicle control. d. Treat the cells with the different concentrations of this compound for a specified time (e.g., 1-2 hours for signaling endpoints).
2. Cell Lysis: a. Aspirate the medium and wash the cells once with ice-cold PBS. b. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[1] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1] f. Collect the supernatant containing the protein lysate.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[1]
4. SDS-PAGE and Western Blotting: a. Normalize protein samples to the same concentration (e.g., 20 µg per lane) with Laemmli buffer and boil for 5 minutes at 95°C.[1] b. Load samples onto a 10% SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1] e. Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.[1] f. Wash the membrane three times with TBST. g. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system. j. Strip the membrane and re-probe with a primary antibody against total ERK1/2 as a loading control.
5. Data Analysis: a. Quantify the band intensities using image analysis software (e.g., ImageJ). b. Normalize the pERK signal to the total ERK signal for each sample. c. Plot the normalized pERK/total ERK ratio against the concentration of this compound to visualize the dose-response curve and identify paradoxical activation.
Visualizations
Caption: Mechanism of paradoxical MAPK pathway activation by this compound.
Caption: Troubleshooting workflow for investigating unexpected pERK activation.
References
- 1. benchchem.com [benchchem.com]
- 2. Paradoxical activation of T cells via augmented ERK signaling mediated by a RAF inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. RAF inhibitors that evade paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Distinct Binding Preferences between Ras and Raf Family Members and the Impact on Oncogenic Ras Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paradoxical activation and RAF inhibitor resistance of BRAF protein kinase fusions characterizing pediatric astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blotting Sample Preparation [sigmaaldrich.com]
- 9. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. A B‐Raf V600E gene signature for melanoma predicts prognosis and reveals sensitivity to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
Technical Support Center: SB590885 Kinase Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SB590885 in kinase assays.
Off-Target Effects of this compound
This compound is a potent and selective inhibitor of B-Raf kinase.[1] However, like most kinase inhibitors, it can exhibit off-target effects, which are crucial to consider for accurate experimental interpretation. This section provides a summary of its known selectivity profile.
Kinase Selectivity Profile
The selectivity of this compound has been assessed using various platforms, including competitive binding assays like KINOMEscan. The following table summarizes the binding of this compound to a panel of kinases at a concentration of 10 µM, as determined by the KINOMEscan assay. Results are presented as "Percent of Control," where a lower percentage indicates stronger binding.
| Kinase | Percent of Control (%) | Interpretation |
| BRAF | 0 | Strong Binding |
| RAF1 (c-Raf) | 3.5 | Strong Binding |
| ARAF | 14 | Moderate Binding |
| ... | ... | ... |
| Other Kinases | >35 | Weak to No Binding |
Note: This table is a representation of the type of data available. For a comprehensive dataset from the KINOMEscan assay for this compound, researchers should refer to publicly available databases such as the LINCS Data Portal.[2]
Experimental Protocols
Accurate and reproducible results in kinase assays depend on well-defined protocols. Below are detailed methodologies for performing a B-Raf kinase assay and a general workflow for assessing kinase inhibitor selectivity.
B-Raf In Vitro Kinase Assay Protocol
This protocol is adapted for a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant B-Raf enzyme (wild-type or mutant)
-
MEK1 (unphosphorylated) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound (or other test compounds)
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. Include a vehicle control (e.g., DMSO).
-
Enzyme and Substrate Preparation: Dilute the B-Raf enzyme and MEK1 substrate in kinase assay buffer to their final desired concentrations.
-
Assay Reaction:
-
Add 5 µL of the compound dilutions or vehicle control to the wells of the assay plate.
-
Add 10 µL of the diluted B-Raf enzyme to each well.
-
Initiate the kinase reaction by adding 10 µL of a solution containing MEK1 and ATP. The final ATP concentration should ideally be at or near the Km of B-Raf for ATP.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time within the linear range of the reaction (e.g., 60 minutes).[3]
-
Detection:
-
Equilibrate the plate and the luminescent kinase assay reagent to room temperature.
-
Add 25 µL of the detection reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to kinase activity.
General Kinase Selectivity Profiling Workflow
This workflow outlines the key steps for assessing the selectivity of a kinase inhibitor across a panel of kinases.
Caption: A general workflow for kinase inhibitor selectivity profiling.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected increase in ERK phosphorylation in B-Raf wild-type cells | Paradoxical MAPK Pathway Activation: Some RAF inhibitors, including this compound, can cause a paradoxical increase in ERK signaling in cells with wild-type B-Raf and active Ras.[4][5] This is thought to occur through the inhibitor promoting the dimerization of RAF isoforms.[6] | 1. Confirm Genotype: Verify the B-Raf and Ras mutation status of your cell line. 2. Dose-Response: Analyze the effect of a wide range of this compound concentrations. Paradoxical activation is often observed at lower concentrations. 3. Use a "Paradox Breaker": Consider using a next-generation RAF inhibitor designed to avoid paradoxical activation.[7] 4. Co-treatment: Co-treat with a MEK inhibitor to block downstream signaling.[8] |
| Lower than expected potency in cellular assays compared to biochemical assays | 1. Cell Permeability: The compound may have poor cell membrane permeability. 2. Efflux Pumps: The compound may be a substrate for cellular efflux pumps. 3. High Intracellular ATP: The high concentration of ATP in cells (~1-10 mM) can compete with ATP-competitive inhibitors, reducing their apparent potency. 4. Off-Target Engagement: The compound may engage with other cellular components. | 1. Assess Cell Permeability: Use assays to determine the intracellular concentration of the compound. 2. Inhibit Efflux Pumps: Use known efflux pump inhibitors to see if potency is restored. 3. Cellular Target Engagement Assays: Use techniques like NanoBRET or CETSA to confirm target binding in a cellular context.[9] |
| Inconsistent IC50 values between experiments | 1. Reagent Variability: Inconsistent quality or concentration of enzyme, substrate, or ATP. 2. Assay Conditions: Variations in incubation time, temperature, or DMSO concentration. 3. Pipetting Errors: Inaccurate dispensing of reagents. | 1. Reagent QC: Use freshly prepared reagents and qualify new batches. 2. Standardize Protocol: Strictly adhere to the established protocol for all experiments. 3. Pipetting Technique: Ensure proper calibration and use of pipettes. Use master mixes where possible. |
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action of this compound?
A1: this compound is an ATP-competitive inhibitor of B-Raf kinase.[1] It binds to the ATP-binding pocket of B-Raf, preventing the phosphorylation of its downstream substrate, MEK. This leads to the inhibition of the MAPK/ERK signaling pathway, which is constitutively active in cancers with B-Raf mutations.[10]
Q2: Can this compound be used to inhibit wild-type B-Raf?
A2: While this compound is a potent inhibitor of mutant B-Raf, it also inhibits wild-type B-Raf. However, its use in cells with wild-type B-Raf and activated Ras can lead to the paradoxical activation of the MAPK pathway.[4] Therefore, caution is advised, and the cellular context should be carefully considered when interpreting results.
Q3: How can I confirm that the observed cellular phenotype is due to B-Raf inhibition and not an off-target effect?
A3: Several approaches can be used:
-
Rescue Experiments: Transfect cells with a drug-resistant mutant of B-Raf. If the phenotype is reversed, it suggests an on-target effect.
-
Use of Structurally Different Inhibitors: Compare the phenotype with that induced by other selective B-Raf inhibitors with different chemical scaffolds.
-
Downstream Pathway Analysis: Confirm that the inhibitor blocks the phosphorylation of MEK and ERK in a dose-dependent manner.
-
Knockdown/Knockout: Use siRNA or CRISPR to deplete B-Raf and see if it phenocopies the effect of the inhibitor.
Q4: What is "paradoxical activation" of the MAPK pathway by RAF inhibitors?
A4: Paradoxical activation is a phenomenon where RAF inhibitors, instead of inhibiting, lead to the activation of the MAPK pathway in cells with wild-type B-Raf and an upstream activating signal, such as a Ras mutation.[5] The binding of the inhibitor to one protomer of a RAF dimer is thought to allosterically activate the other protomer, leading to MEK and ERK phosphorylation.[6]
Caption: Simplified diagram of the B-Raf/MAPK signaling pathway and the point of inhibition by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The RAF Inhibitor Paradox Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RAF inhibitors that evade paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming SB590885 Resistance in Melanoma Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with SB590885 and other BRAF inhibitors in melanoma cell lines.
Frequently Asked Questions (FAQs)
Q1: My BRAF V600E mutant melanoma cell line is showing reduced sensitivity to this compound. What are the common causes?
A1: Reduced sensitivity, or resistance, to BRAF inhibitors like this compound in BRAF V600E mutant melanoma cells is a well-documented phenomenon. The primary causes can be broadly categorized into two main areas:
-
Reactivation of the MAPK Pathway: Despite the presence of the BRAF inhibitor, the downstream signaling of the MAPK (RAS-RAF-MEK-ERK) pathway can be restored through several mechanisms.[1] These include:
-
Secondary Mutations: Acquired mutations in genes upstream or downstream of BRAF, such as NRAS or MEK1 (MAP2K1).[1]
-
BRAF Amplification or Splice Variants: An increased copy number of the mutated BRAF gene or the expression of alternative splice variants can overcome the inhibitory effect of the drug.[1][2]
-
Upregulation of other RAF isoforms: Increased expression of C-RAF can bypass BRAF inhibition.
-
-
Activation of Bypass Signaling Pathways: The cancer cells activate alternative survival pathways to circumvent the blocked BRAF signal. The most common bypass pathway is the PI3K/AKT/mTOR pathway .[1][3] This can be triggered by:
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression or activation of RTKs such as EGFR, PDGFRβ, and IGF-1R can activate both the PI3K/AKT and MAPK pathways.[4][5][6]
-
Loss of Tumor Suppressors: Inactivating mutations or loss of expression of tumor suppressors like PTEN, which normally inhibits the PI3K/AKT pathway.
-
Q2: How can I confirm if MAPK and/or PI3K/AKT pathways are activated in my resistant cell line?
A2: The most direct method is to use Western blotting to assess the phosphorylation status of key proteins in these pathways. Increased phosphorylation indicates activation. Key proteins to probe for include:
-
MAPK Pathway: Phospho-ERK1/2 (p-ERK1/2) and total ERK1/2. A sustained or increased ratio of p-ERK to total ERK in the presence of this compound suggests MAPK pathway reactivation.
-
PI3K/AKT Pathway: Phospho-AKT (at Ser473 and/or Thr308) and total AKT. An elevated ratio of p-AKT to total AKT indicates the activation of this bypass pathway.[7]
Q3: My cells seem sensitive to this compound initially, but then they recover. What is happening?
A3: This phenomenon is often referred to as adaptive or acquired resistance. Initially, the drug effectively inhibits the BRAF V600E oncoprotein, leading to cell cycle arrest or apoptosis. However, a subpopulation of cells may survive and adapt over time by upregulating the resistance mechanisms described in Q1. This can involve epigenetic changes or the selection of pre-existing resistant clones.
Q4: Could the tumor microenvironment be influencing my results?
A4: Yes, the tumor microenvironment, particularly cancer-associated fibroblasts (CAFs), can play a significant role in drug resistance.[8] Fibroblasts can secrete growth factors, such as Hepatocyte Growth Factor (HGF), which binds to the MET receptor on melanoma cells. This activates the MET-PI3K/AKT signaling axis, providing a survival signal that bypasses BRAF inhibition.[8] If you are working with in vivo models or complex co-culture systems, this is a critical factor to consider.
Troubleshooting Guides
Issue 1: Unexpectedly high IC50 value for this compound in a sensitive cell line.
| Possible Cause | Troubleshooting Step |
| Drug Inactivity | Verify the integrity and concentration of your this compound stock solution. Prepare a fresh dilution from a new vial if necessary. |
| Cell Line Authenticity | Confirm the identity and BRAF mutation status of your cell line (e.g., A375, SK-MEL-28) via STR profiling and sequencing. |
| Assay Conditions | Ensure the cell seeding density, drug treatment duration, and viability assay parameters are consistent and optimized for your cell line.[3] |
| Serum Effects | Growth factors in fetal bovine serum (FBS) can activate bypass pathways. Try reducing the serum concentration during drug treatment or using a serum-free medium for a short duration. |
Issue 2: Developing a stable this compound-resistant cell line.
| Experimental Step | Guidance |
| Initial Dosing | Start by treating the parental cell line with this compound at a concentration close to the IC50. |
| Dose Escalation | Gradually increase the drug concentration in the culture medium as the cells begin to recover and proliferate. This process can take several weeks to months. |
| Verification | Periodically assess the IC50 of the developing resistant line to quantify the fold-change in resistance compared to the parental line.[9] |
| Characterization | Once a stable resistant line is established (e.g., can tolerate >10x the parental IC50), characterize the underlying resistance mechanisms using Western blotting, gene expression analysis, etc. |
Issue 3: How to overcome this compound resistance in an experimental setting.
| Strategy | Experimental Approach |
| Dual MAPK Pathway Blockade | Combine this compound with a MEK inhibitor (e.g., Trametinib, Cobimetinib). This vertical inhibition is a clinically proven strategy to delay and overcome resistance.[9] |
| Co-inhibition of Bypass Pathways | If PI3K/AKT pathway activation is confirmed, combine this compound with a PI3K inhibitor (e.g., Buparlisib) or an AKT inhibitor.[10] |
| Targeting RTKs | If specific RTKs (e.g., EGFR, MET) are upregulated, use a corresponding inhibitor (e.g., Gefitinib for EGFR, Crizotinib for MET) in combination with this compound.[11] |
| Investigating Microenvironment | In a co-culture system, use inhibitors of factors secreted by fibroblasts, such as an HGF/MET inhibitor, to see if sensitivity is restored. |
Quantitative Data Summary
The following tables summarize typical quantitative changes observed in BRAF inhibitor-resistant melanoma cells.
Table 1: Representative IC50 Values for BRAF Inhibitors in Sensitive vs. Resistant Melanoma Cell Lines.
| Cell Line | BRAF Status | Resistance Status | Vemurafenib IC50 (µM) | Fold Change in Resistance |
| M229 | V600E | Sensitive | 0.25 | - |
| M229-R | V600E | Acquired Resistant | >10 | >40 |
| M238 | V600E | Sensitive | 0.5 | - |
| M238-R | V600E | Acquired Resistant | >10 | >20 |
| WM9 | V600E | Sensitive | ~0.1 | - |
| WM9-R | V600E | Acquired Resistant | >10 | >100 |
Data compiled from published literature. Actual values may vary based on experimental conditions.[9][12]
Table 2: Common Molecular Alterations in BRAF Inhibitor Resistant Cells.
| Alteration | Pathway Affected | Typical Change | Method of Detection |
| p-ERK1/2 | MAPK | Sustained/Increased | Western Blot |
| p-AKT (S473) | PI3K/AKT | Increased | Western Blot |
| EGFR | RTK/Bypass | Upregulation | Western Blot, qPCR |
| PDGFRβ | RTK/Bypass | Upregulation | Western Blot, qPCR |
| MET | RTK/Bypass | Upregulation | Western Blot, qPCR |
| CCND1 (Cyclin D1) | Cell Cycle | Amplification | qPCR, FISH |
Key Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed melanoma cells (e.g., A375) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a 2x serial dilution of this compound in culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Treatment: Remove the medium from the cells and add 100 µL of the prepared drug dilutions. Incubate for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Shake the plate for 10 minutes to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells (100% viability). Plot the percent viability against the log of the drug concentration to determine the IC50 value using non-linear regression.[13]
Protocol 2: Western Blot for Pathway Activation
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., rabbit anti-p-ERK, rabbit anti-p-AKT, mouse anti-β-actin) diluted in 5% BSA in TBST overnight at 4°C.[7]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To assess total protein levels, the membrane can be stripped and re-probed with antibodies against total ERK and total AKT.[7]
Protocol 3: Melanoma-Fibroblast Co-culture
-
Fibroblast Seeding: Seed primary human fibroblasts in a 6-well plate at a density that allows them to reach 80-90% confluence.
-
Melanoma Cell Addition: Once fibroblasts are attached, seed BRAF V600E mutant melanoma cells (e.g., 1205Lu) on top of the fibroblast layer.
-
Co-incubation: Allow the cells to co-culture for 24-48 hours to establish cell-cell interactions.
-
Drug Treatment: Treat the co-culture with this compound and a vehicle control.
-
Analysis: After the desired treatment period (e.g., 72 hours), assess melanoma cell viability. If melanoma cells are GFP-tagged, viability can be measured by counting fluorescent cells or by flow cytometry. Alternatively, perform Western blot on lysates from the co-culture to analyze signaling pathway activation.[8]
Visualizations
Caption: Mechanisms of resistance to the BRAF inhibitor this compound in melanoma.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Logic for selecting combination therapies to overcome resistance.
References
- 1. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 2. 4.4. Western Blotting [bio-protocol.org]
- 3. Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibiting EGF receptor or SRC family kinase signaling overcomes BRAF inhibitor resistance in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A melanoma subtype with intrinsic resistance to BRAF inhibition identified by receptor tyrosine kinases gene-driven classification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fibroblasts contribute to melanoma tumour growth and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of two melanoma cell lines resistant to BRAF/MEK inhibitors (vemurafenib and cobimetinib) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Characterization of Melanoma Cell Lines Resistant to Vemurafenib and Evaluation of Their Responsiveness to EGFR- and MET-Inhibitor Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. creative-bioarray.com [creative-bioarray.com]
Optimizing SB590885 treatment duration for maximum effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SB590885. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the B-Raf kinase.[1][2][3][4][5] It functions by competitively binding to the ATP-binding pocket of the B-Raf kinase domain.[2] This action selectively inhibits the kinase activity of B-Raf, a key component of the mitogen-activated protein kinase (MAPK/ERK) signaling pathway.[2][5] Notably, this compound stabilizes the oncogenic B-Raf kinase domain in an active configuration, which is a distinct mechanism compared to some other multi-kinase inhibitors.[1][6]
Q2: In which cell lines is this compound expected to be most effective?
This compound is most effective in cell lines harboring a BRAF mutation, particularly the V600E mutation.[3][4] Malignant cells with oncogenic B-Raf show selective inhibition of MAPK activation, proliferation, and transformation when treated with this compound.[1][6]
Q3: What is a typical starting concentration and treatment duration for in vitro experiments?
The optimal concentration and duration of this compound treatment are highly dependent on the cell line and the specific assay being performed. However, based on available literature, a common starting point for cell proliferation assays is a concentration range of 0.1 µM to 10 µM, with an incubation period of 72 hours.[3][7] For signaling studies, such as assessing ERK phosphorylation, shorter incubation times (e.g., 1 to 24 hours) are typically used.[8] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental system.
Troubleshooting Guides
Problem 1: I am not observing the expected inhibition of cell proliferation or downstream signaling (p-ERK levels) after this compound treatment.
Possible Cause 1: Suboptimal Concentration or Duration
-
Solution: Perform a dose-response experiment to determine the IC50 value for your specific cell line. A typical range to test is 0.01 µM to 100 µM. For assessing the effect on cell viability, a 72-hour incubation period is a common starting point.[3][7] To assess signaling inhibition, a time-course experiment (e.g., 1, 4, 8, 12, and 24 hours) is recommended to identify the optimal time point for observing maximal p-ERK inhibition.
Possible Cause 2: Cell Line Resistance
-
Solution: Confirm that your cell line harbors a BRAF mutation that is sensitive to this compound. Resistance can be mediated by various factors, including the presence of CDK4 mutations or amplification of cyclin D1.[3] Consider using a positive control cell line known to be sensitive to this compound (e.g., A375P, SKMEL28).[3][4]
Possible Cause 3: Compound Instability
-
Solution: this compound is typically dissolved in DMSO for in vitro use and should be stored at -20°C or -80°C to maintain its stability.[4] Ensure that the compound has been stored correctly and that fresh dilutions are made for each experiment. The stability of this compound in cell culture medium over long incubation periods should also be considered.
Problem 2: I am observing a paradoxical activation of the MAPK/ERK pathway (increased p-ERK levels) at certain concentrations of this compound.
Possible Cause: Paradoxical Activation in BRAF Wild-Type Cells
-
Explanation: In cells with wild-type BRAF and upstream activation of the pathway (e.g., through RAS mutations), some RAF inhibitors can cause a paradoxical activation of the MAPK pathway.[1][9][10] This occurs because inhibitor binding to one protomer of a RAF dimer can lead to the transactivation of the other protomer.
-
Solution: This phenomenon is a known class effect for some RAF inhibitors.[9] It is crucial to characterize the BRAF and RAS mutational status of your cell line. If you are working with BRAF wild-type cells, be aware of this potential effect. The use of "paradox-breaker" RAF inhibitors might be an alternative strategy in such contexts.[11][12]
Problem 3: I am unsure how to design an experiment to determine the optimal treatment duration for my specific research question.
Solution: Follow a systematic experimental workflow.
The following workflow can help you determine the optimal this compound treatment duration for your experiment:
Caption: Experimental workflow for optimizing this compound treatment duration.
Data Presentation
Table 1: In Vitro Efficacy of this compound in BRAF V600E Mutant Cell Lines
| Cell Line | EC50 for ERK Phosphorylation (nM) | EC50 for Proliferation (µM) | Reference |
| Colo205 | 28 | 0.1 | [3][4] |
| HT29 | 58 | 0.87 | [3][4] |
| A375P | 290 | 0.37 | [3][4] |
| SKMEL28 | 58 | 0.12 | [3][4] |
| MALME-3M | 190 | 0.15 | [3][4] |
Table 2: Kinase Inhibitory Profile of this compound
| Kinase | Ki (nM) | Selectivity vs. c-Raf | Reference |
| B-Raf | 0.16 | 11-fold | [3][4] |
| c-Raf | 1.72 | - | [3] |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated ERK (p-ERK)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the predetermined optimal duration.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against p-ERK1/2 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.[2][13]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.[2][14]
Protocol 2: Cell Viability (MTT/XTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Reagent Addition: Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: For MTT assays, add a solubilizing agent. Measure the absorbance at the appropriate wavelength using a microplate reader.[15][16][17][18]
Mandatory Visualization
Caption: this compound inhibits the MAPK/ERK signaling pathway by targeting B-Raf.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. stemcell.com [stemcell.com]
- 6. Demonstration of a genetic therapeutic index for tumors expressing oncogenic BRAF by the kinase inhibitor SB-590885 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. RAF inhibitors that evade paradoxical MAPK pathway activation [en-cancer.fr]
- 12. Preclinical efficacy of a RAF inhibitor that evades paradoxical MAPK pathway activation in protein kinase BRAF-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell viability assays | Abcam [abcam.com]
- 16. Cell Viability Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. assaygenie.com [assaygenie.com]
- 18. 细胞活力和增殖测定 [sigmaaldrich.com]
SB590885 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of the B-Raf inhibitor, SB590885.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: For optimal stability, this compound should be stored as a powder at -20°C for up to 3 years.[1][2] Once dissolved in a solvent, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 2 years or -20°C for up to 1 year.[1][3]
Q2: What is the best solvent for dissolving this compound?
A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro experiments.[1][4] It is soluble up to 10 mg/mL in DMSO.[3] For in vivo studies, formulations using a combination of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil have been used.[3]
Q3: My this compound is difficult to dissolve. What can I do?
A: If you encounter solubility issues, gentle warming (up to 60°C) and sonication can aid in the dissolution of this compound in DMSO.[2][3] It is also crucial to use freshly opened, anhydrous DMSO, as its hygroscopic nature can significantly impact the solubility of the compound.[1][3]
Q4: What is the known stability of this compound under different conditions?
Q5: At what concentration should I use this compound in my cell-based assays?
A: The effective concentration of this compound will vary depending on the cell line and the specific assay. For inhibiting ERK phosphorylation in B-Raf V600E mutant cell lines, EC50 values range from 28 nM to 290 nM.[3] For cell proliferation assays, IC50 values are typically in the range of 0.1 µM to 0.87 µM for sensitive cell lines.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Data Presentation
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Citations |
| Powder | -20°C | 3 years | [1][2] |
| Powder | 4°C | 2 years | [3] |
| In Solvent | -80°C | 2 years | [1][3] |
| In Solvent | -20°C | 1 year | [1][3] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Notes | Citations |
| DMSO | 10 mg/mL (22.05 mM) | Ultrasonic and warming to 60°C may be required. Use newly opened DMSO. | [3] |
| DMSO | 10 mM | - | [4] |
| DMF | 2 mg/mL | - | |
| Ethanol | 0.5 mg/mL | - | |
| Water | Insoluble | - | [1] |
Troubleshooting Guide
Below is a troubleshooting guide to address common issues that may arise during the handling and use of this compound.
Caption: Troubleshooting workflow for common this compound issues.
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for in vitro experiments.
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortexer
-
Water bath or sonicator (optional)
-
-
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO.
-
Add the calculated volume of fresh DMSO to the vial of this compound.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gently warm the solution to 60°C or use a sonicator to aid dissolution.[3]
-
Once dissolved, create small-volume aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.[1][3]
-
2. In Vitro Cell Proliferation Assay (e.g., MTT or CellTiter-Glo)
-
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. It is important to include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for a specified period, typically 72 hours.[5]
-
Assess cell viability using a suitable method, such as MTT or CellTiter-Glo, following the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
References
- 1. Demonstration of a genetic therapeutic index for tumors expressing oncogenic BRAF by the kinase inhibitor SB-590885 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bioassaysys.com [bioassaysys.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
Technical Support Center: Interpreting Unexpected Results from SB590885 Experiments
Welcome to the technical support center for SB590885 experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results that may arise during their work with this potent B-Raf inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the B-Raf kinase.[1][2][3][4] Its primary mechanism of action is to bind to the ATP-binding domain of B-Raf, thereby inhibiting its kinase activity.[1] This leads to the suppression of the downstream MAPK/ERK signaling pathway, which is often constitutively active in cancers with B-Raf mutations (e.g., V600E), resulting in decreased cell proliferation and tumor growth.[1][2][3]
Q2: In which cell types is this compound expected to be most effective?
This compound is most effective in cells that are dependent on the B-Raf signaling pathway for their proliferation and survival.[2] This is particularly true for melanoma and other cancer cell lines harboring the oncogenic B-Raf V600E mutation.[3][5]
Q3: What are the common off-target effects of kinase inhibitors that I should be aware of?
While this compound is known to be highly selective for B-Raf over many other kinases, it's important to consider that no kinase inhibitor is completely specific.[3] Off-target effects can arise from the inhibition of other kinases or cellular proteins, leading to unexpected phenotypes.[6][7] These off-target interactions can modulate other signaling pathways, resulting in unforeseen cellular responses.[6][7]
Troubleshooting Guide
This guide addresses specific unexpected results you may encounter during your experiments with this compound.
Issue 1: Paradoxical Activation of the MAPK Pathway in B-Raf Wild-Type Cells
Question: I am observing an increase in ERK phosphorylation in my B-Raf wild-type cells after treating them with this compound. Isn't it supposed to be an inhibitor?
Answer: This is a known phenomenon called "paradoxical activation." In cells with wild-type B-Raf, especially those with activating RAS mutations, ATP-competitive RAF inhibitors like this compound can enhance, rather than inhibit, ERK signaling.[8][9][10]
Potential Causes:
-
RAF Dimerization and Transactivation: The binding of this compound to one protomer in a RAF dimer can lead to the transactivation of the other unbound protomer, resulting in increased signaling.[9] This is more pronounced when there is a high level of active, GTP-bound RAS, which promotes the formation of RAF dimers.[9]
-
BRAF:CRAF Heterodimers: this compound can promote the formation of BRAF:CRAF heterodimers.[8] Since the inhibitor is less effective at inhibiting CRAF, this can lead to sustained signaling through the heterodimer.[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for paradoxical MAPK pathway activation.
Experimental Confirmation:
-
Confirm Cell Line Genotype: Verify the B-Raf and RAS mutation status of your cell line through sequencing.
-
Western Blot Analysis: Perform a dose-response and time-course experiment and analyze the phosphorylation status of MEK and ERK. An increase in p-MEK and p-ERK following this compound treatment in B-Raf wild-type cells is indicative of paradoxical activation.
Issue 2: Decreased Efficacy or Acquired Resistance in B-Raf Mutant Cells
Question: My B-Raf mutant cells, which were initially sensitive to this compound, have become less responsive or have started to regrow after prolonged treatment. What could be happening?
Answer: This is a common occurrence and likely indicates the development of acquired resistance. Cancer cells can adapt to the presence of the inhibitor through various mechanisms that reactivate the MAPK pathway or engage bypass signaling pathways.[11][12]
Potential Mechanisms of Acquired Resistance:
| Mechanism Category | Specific Mechanism | Description |
| MAPK Pathway Reactivation | NRAS or KRAS mutations | Acquired mutations in RAS genes can reactivate the pathway upstream of B-Raf.[13] |
| RAF isoform switching | Cells can switch their dependency from B-Raf to A-Raf or C-Raf to sustain signaling.[11][13] | |
| MEK1/2 mutations | Mutations in the downstream kinases MEK1 or MEK2 can render them constitutively active. | |
| B-Raf amplification | An increased copy number of the mutant B-Raf gene can overcome the inhibitor's effect.[14] | |
| B-Raf splice variants | Expression of B-Raf splice variants can lead to the formation of inhibitor-resistant dimers.[14] | |
| Bypass Pathway Activation | PI3K/AKT pathway activation | Loss of PTEN or other alterations can lead to the activation of the PI3K/AKT survival pathway.[11] |
| Upregulation of RTKs | Increased expression or activation of Receptor Tyrosine Kinases (e.g., IGF-1R, PDGFRβ) can provide alternative signaling inputs.[12][13] |
Troubleshooting Workflow:
References
- 1. stemcell.com [stemcell.com]
- 2. Demonstration of a genetic therapeutic index for tumors expressing oncogenic BRAF by the kinase inhibitor SB-590885 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Allosteric coupling asymmetry mediates paradoxical activation of BRAF by type II inhibitors | eLife [elifesciences.org]
- 9. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 10. An integrated model of RAF inhibitor action predicts inhibitor activity against oncogenic BRAF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resistance to BRAF inhibitors: Unraveling mechanisms and future treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of resistance to RAF inhibitors in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Parsing out the complexity of RAF inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
Technical Support Center: The Impact of SB590885 on BRAF Wild-Type Cells
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for investigating the effects of the RAF inhibitor, SB590885, on BRAF wild-type (WT) cells. A key focus of this resource is the phenomenon of paradoxical activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical consideration when working with this class of inhibitors in a BRAF WT context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, ATP-competitive, small molecule inhibitor of RAF kinases. It is classified as a Type I inhibitor and demonstrates rough equipotency against ARAF, BRAF, and CRAF isoforms.[1] In cells with a BRAF V600E mutation, this compound effectively inhibits the constitutively active BRAF kinase, leading to the suppression of the downstream MEK-ERK signaling pathway and subsequent inhibition of cell proliferation.[2]
Q2: What is "paradoxical activation" and does this compound cause it in BRAF wild-type cells?
A2: Paradoxical activation is a phenomenon observed with some RAF inhibitors in BRAF wild-type cells, particularly those with upstream activation of the RAS pathway. Instead of inhibiting the MAPK pathway, the inhibitor can lead to its activation. This occurs because the binding of the inhibitor to one RAF protomer in a dimer (e.g., BRAF-CRAF) can allosterically transactivate the other protomer, resulting in increased MEK and ERK phosphorylation.[3][4] Yes, this compound has been shown to cause paradoxical activation of the MAPK pathway in BRAF wild-type cells that harbor RAS mutations.[5][6]
Q3: In which cellular contexts is paradoxical activation by this compound most likely to occur?
A3: Paradoxical activation is most pronounced in BRAF wild-type cells that have an activating mutation in an upstream signaling molecule, most commonly RAS (e.g., KRAS, NRAS, or HRAS).[5][6] This provides a pool of GTP-loaded RAS that promotes RAF dimerization, the necessary scaffold for paradoxical activation.
Q4: What are the expected downstream consequences of paradoxical activation in BRAF wild-type cells?
A4: The primary downstream consequence is the increased phosphorylation of MEK and ERK, leading to hyperactivation of the MAPK signaling cascade. This can result in enhanced cell proliferation, and in a clinical context, has been associated with the development of secondary malignancies such as cutaneous squamous cell carcinomas.
Q5: Are there any known off-target effects of this compound?
A5: this compound has been shown to be highly selective for RAF kinases when profiled against a panel of 48 other human kinases.[7] However, as with any small molecule inhibitor, the potential for off-target effects should be considered and controlled for in experimental designs.
Troubleshooting Guides
Issue 1: Unexpected Increase in pERK Levels in BRAF WT Cells Treated with this compound
| Potential Cause | Troubleshooting Steps |
| Paradoxical Activation | This is the most likely cause in BRAF WT cells with upstream RAS activation. Confirm by performing a dose-response experiment and observing a bell-shaped curve for pERK levels (initial increase at lower concentrations followed by a decrease at very high concentrations). |
| Incorrect Cell Line Genotype | Verify the BRAF and RAS mutation status of your cell line using sequencing or a validated genotyping service. |
| Off-Target Effects | Although this compound is selective, consider the possibility of off-target effects. Use a structurally different RAF inhibitor as a control. A MEK inhibitor should block the increase in pERK if it is due to RAF activity. |
| Experimental Artifact | Ensure proper controls are included (e.g., vehicle-only). Check for issues with antibody specificity or signal bleed-through in Western blotting. |
Issue 2: High Variability in Cell Viability Assay Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Use a cell counter to ensure accurate and consistent cell numbers are plated in each well. Allow cells to adhere and resume exponential growth before adding the compound. |
| Compound Solubility Issues | Visually inspect the this compound stock solution and working dilutions for any precipitation. Prepare fresh dilutions for each experiment. Ensure the final DMSO concentration is consistent and non-toxic across all wells (typically <0.5%). |
| Cell Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Assay Edge Effects | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate or fill them with sterile PBS. |
Quantitative Data
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | Reported IC50 / Ki app | Notes | Reference |
| BRAF (oncogenic mutant) | Ki app: 0.16 ± 0.03 nmol/L | Potent inhibition of the target kinase. | [7] |
| CRAF | Ki app: 1.72 ± 0.65 nmol/L | ~10-fold less potent than against oncogenic BRAF. | [7] |
| ARAF | IC50: ~15 nM | Data from dimeric 14-3-3–bound ARAF complexes. | [1] |
| BRAF (wild-type) | IC50: ~5 nM | Data from dimeric 14-3-3–bound BRAF complexes. | [1] |
| CRAF (wild-type) | IC50: ~3 nM | Data from dimeric 14-3-3–bound CRAF complexes. | [1] |
Table 2: Cellular Effects of this compound on BRAF Wild-Type Cells
| Cell Line | Genotype | Effect | Concentration Range | Reference |
| SK-MEL-2 | BRAF WT, NRAS Q61R | Paradoxical activation of MAPK signaling (increased pMEK/pERK) | Wide concentration range | [5][6] |
Experimental Protocols
Protocol 1: Western Blotting for Detection of Paradoxical ERK Activation
This protocol is designed to measure the levels of phosphorylated ERK (pERK) relative to total ERK in BRAF wild-type cells treated with this compound.
1. Cell Culture and Treatment:
- Seed BRAF wild-type cells (e.g., SK-MEL-2 or other RAS-mutant lines) in 6-well plates and allow them to adhere overnight.
- The following day, serum-starve the cells for 4-6 hours in a low-serum medium (e.g., 0.5% FBS) to reduce basal signaling.
- Prepare serial dilutions of this compound in the low-serum medium. A suggested concentration range is 0.1 nM to 10 µM. Include a DMSO vehicle control.
- Treat the cells with the different concentrations of this compound or vehicle for a predetermined time (e.g., 2-4 hours).
2. Cell Lysis:
- Place the culture plates on ice and wash the cells once with ice-cold PBS.
- Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
- Carefully transfer the supernatant to a new pre-chilled tube.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
- Normalize protein samples to the same concentration (e.g., 20 µg per lane) with Laemmli buffer and boil for 5 minutes at 95°C.
- Load the samples onto an SDS-PAGE gel (e.g., 10% polyacrylamide).
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
- The following day, wash the membrane three times with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
- To normalize for protein loading, the membrane can be stripped and re-probed with a primary antibody against total ERK1/2.
5. Data Analysis:
- Quantify the band intensities for pERK and total ERK using image analysis software (e.g., ImageJ).
- Calculate the ratio of pERK to total ERK for each sample.
- Plot the normalized pERK/total ERK ratio against the concentration of this compound to visualize the dose-response curve and identify paradoxical activation.
Protocol 2: Cell Viability/Proliferation Assay
This protocol uses a commercially available reagent such as CellTiter-Glo® to measure cell viability based on ATP levels.
1. Cell Seeding:
- Trypsinize and count the BRAF wild-type cells.
- Seed the cells into a 96-well, opaque-walled plate at a predetermined optimal density (e.g., 2,000-5,000 cells per well) in 100 µL of complete culture medium.
- Incubate the plate for 24 hours to allow the cells to attach.
2. Compound Treatment:
- Prepare a serial dilution of this compound in complete culture medium.
- Add the diluted compound to the appropriate wells. Ensure the final DMSO concentration is consistent and non-toxic. Include vehicle-only control wells.
- Incubate the plate for the desired time period (e.g., 72 hours).
3. Measurement of Cell Viability:
- Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.
- Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
4. Data Analysis:
- Subtract the average background luminescence from wells containing medium only.
- Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells (representing 100% viability).
- Plot the percentage of cell viability against the log-transformed concentration of this compound.
- Calculate the IC50 value using a non-linear regression curve fit.
Visualizations
Caption: Signaling pathway of paradoxical MAPK activation by this compound in BRAF wild-type cells.
Caption: Experimental workflow for Western blot analysis of paradoxical ERK activation.
References
- 1. Characterization and inhibitor sensitivity of ARAF, BRAF, and CRAF kinases[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Demonstration of a genetic therapeutic index for tumors expressing oncogenic BRAF by the kinase inhibitor SB-590885 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RAF inhibitors transactivate RAF dimers and ERK signaling in cells with wild-type BRAF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Time-resolved Phosphoproteome Analysis of Paradoxical RAF Activation Reveals Novel Targets of ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric coupling asymmetry mediates paradoxical activation of BRAF by type II inhibitors | eLife [elifesciences.org]
- 6. Allosteric coupling asymmetry mediates paradoxical activation of BRAF by type II inhibitors [elifesciences.org]
- 7. aacrjournals.org [aacrjournals.org]
Technical Support Center: Troubleshooting SB590885 Results Affected by Cell Line Contamination
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected or inconsistent results in experiments involving the B-Raf inhibitor, SB590885. A primary, yet often overlooked, cause of such discrepancies is cell line contamination. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help identify and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: My BRAF V600E mutant cell line, which should be sensitive to this compound, is showing unexpected resistance. What could be the problem?
A1: While acquired resistance is a possibility, a common initial cause for unexpected resistance is cell line misidentification or cross-contamination. It is estimated that a significant percentage of cell lines used in research are misidentified. Your culture may be contaminated with a BRAF wild-type cell line, which would be insensitive to this compound and could outgrow the sensitive cells, masking the inhibitor's effect.
Q2: My experimental results with this compound are highly variable between replicates. What could be causing this?
A2: High variability is a classic indicator of a mixed cell population. If your culture contains both this compound-sensitive and resistant cells, minor differences in the ratio of these populations when plating can lead to significant variations in your final readout (e.g., cell viability, protein phosphorylation levels).
Q3: I've noticed a change in the morphology and growth rate of my cell line recently, and my this compound results are no longer consistent. What should I do?
A3: Changes in cell morphology and growth rate are significant red flags for both cross-contamination with another cell line and microbial contamination, such as mycoplasma. Mycoplasma is a common laboratory contaminant that is not visible by standard microscopy and can alter cellular metabolism, signaling pathways, and response to drugs.[1][2] We recommend immediately quarantining the affected cell line and performing tests for both cross-contamination (STR profiling) and mycoplasma contamination (PCR test).
Q4: How can mycoplasma contamination specifically affect my experiments with this compound?
A4: Mycoplasma can significantly impact cellular signaling, including the MAPK/ERK pathway that this compound targets.[1] It can alter the phosphorylation state of key signaling proteins, leading to misleading results.[1] For instance, mycoplasma infection can increase the basal activation of the NF-kB and MAPK signaling pathways, which could mask the inhibitory effect of this compound.[1] Furthermore, mycoplasma can affect cell metabolism and viability, which would interfere with assays like MTT or other cell proliferation assays.[2][3]
Q5: What are the essential first steps to troubleshoot unexpected this compound results?
A5: We recommend the following initial troubleshooting workflow:
-
Cell Line Authentication: Confirm the identity of your cell line using Short Tandem Repeat (STR) profiling. Compare the profile to a reference database (e.g., ATCC, DSMZ).
-
Mycoplasma Testing: Routinely test your cell cultures for mycoplasma contamination using a PCR-based method.
-
Review Experimental Controls: Ensure that your positive (a known sensitive cell line) and negative (a known resistant or wild-type cell line) controls are behaving as expected.
-
Reagent and Compound Verification: Confirm the concentration and integrity of your this compound stock solution.
Troubleshooting Guide: Unexpected this compound Results
This guide provides a structured approach to diagnosing the root cause of unexpected results when using this compound.
Logical Flow for Troubleshooting
Caption: A logical workflow for troubleshooting unexpected this compound results.
Data Presentation: Impact of Cell Line Contamination
The following tables illustrate hypothetical scenarios of how cell line contamination can alter experimental outcomes with this compound.
Table 1: Hypothetical IC50 Values of this compound in Pure vs. Contaminated Cell Cultures
| Cell Line Condition | BRAF Status | Expected IC50 (nM) | Observed IC50 (nM) | Potential Implication |
| Pure A375 Culture | V600E | 10 - 50 | 35 | Expected Sensitivity |
| A375 contaminated with HeLa (20%) | V600E / WT | 10 - 50 | 500 | Apparent Resistance |
| Pure HT-29 Culture | V600E | 50 - 100 | 80 | Expected Sensitivity |
| HT-29 with Mycoplasma | V600E | 50 - 100 | >1000 | Drastic shift in sensitivity due to altered cell signaling |
Table 2: Hypothetical Western Blot Quantification of p-ERK/Total ERK Ratio
| Cell Line | Treatment | Expected p-ERK/Total ERK Ratio (Normalized to Control) | Observed p-ERK/Total ERK Ratio (Normalized to Control) | Potential Implication |
| Pure A375 | This compound (100 nM) | 0.1 | 0.15 | Expected Inhibition |
| Contaminated A375 | This compound (100 nM) | 0.1 | 0.8 | Lack of Inhibition |
| Pure A375 + Mycoplasma | Vehicle | 1.0 | 2.5 | Increased Basal Pathway Activation |
| Pure A375 + Mycoplasma | This compound (100 nM) | 0.1 | 1.2 | Masked Inhibitory Effect |
Experimental Protocols
Protocol 1: Cell Line Authentication using Short Tandem Repeat (STR) Profiling
STR profiling is the gold standard for authenticating human cell lines.[4][5][6]
Workflow for STR Profiling
Caption: A streamlined workflow for cell line authentication using STR profiling.
Methodology:
-
Sample Collection: Harvest approximately 1-2 million cells from your culture.
-
Genomic DNA Extraction: Use a commercial DNA extraction kit to isolate high-quality genomic DNA.
-
DNA Quantification: Determine the concentration and purity of the extracted DNA using a spectrophotometer.
-
Multiplex PCR: Amplify at least eight core STR loci and the amelogenin gene for gender identification using a commercial STR profiling kit.
-
Fragment Analysis: Separate the fluorescently labeled PCR products by capillary electrophoresis.
-
Data Analysis: Analyze the resulting electropherogram to determine the allele sizes for each STR marker.
-
Database Comparison: Compare the generated STR profile to the reference profile of the expected cell line in a database such as ATCC or DSMZ. A match of ≥80% is typically required for authentication.[7]
Protocol 2: Mycoplasma Detection by PCR
PCR-based methods are highly sensitive and specific for detecting mycoplasma contamination.[8][9][10]
Methodology:
-
Sample Collection: Collect 1 mL of cell culture supernatant from a confluent or near-confluent culture. It's recommended to culture the cells for at least 3 days without changing the medium before testing.
-
Sample Preparation: Heat the supernatant at 95°C for 5-10 minutes to lyse the mycoplasma and release their DNA. Centrifuge to pellet any cell debris.
-
PCR Amplification: Use a commercial PCR kit with primers that target the highly conserved 16S rRNA gene of various mycoplasma species. Include a positive control (mycoplasma DNA) and a negative control (sterile water or fresh medium).
-
Gel Electrophoresis: Run the PCR products on a 1.5-2% agarose gel.
-
Result Interpretation: A band of the expected size in your sample lane indicates mycoplasma contamination. The negative control should show no band, and the positive control should show a clear band of the correct size.
Protocol 3: Western Blot for Phospho-ERK (p-ERK) and Total ERK
This protocol is used to assess the inhibition of the MAPK pathway by this compound.
Methodology:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat with various concentrations of this compound for the desired time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an ECL substrate and a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with a primary antibody against total ERK1/2. Follow with the secondary antibody and detection steps as above.
-
Densitometry: Quantify the band intensities for both p-ERK and total ERK. The level of ERK activation is determined by the ratio of p-ERK to total ERK.
Protocol 4: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12][13][14]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add DMSO or another solubilizing agent to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Signaling Pathway
This compound Target Pathway
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.
References
- 1. Mycoplasma contamination affects cell characteristics and decreases the sensitivity of BV2 microglia to LPS stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mpbio.com [mpbio.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. cellculturedish.com [cellculturedish.com]
- 6. Cell Line Authentication [worldwide.promega.com]
- 7. news-medical.net [news-medical.net]
- 8. media.tghn.org [media.tghn.org]
- 9. A PCR protocol to establish standards for routine mycoplasma testing that by design detects over ninety percent of all known mycoplasma species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. merckmillipore.com [merckmillipore.com]
Technical Support Center: SB590885 In Vivo Solubility & Formulation
Welcome to the technical support center for SB590885. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of this compound for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the B-Raf kinase, a key component of the Mitogen-Activated Protein Kinase (MAPK/ERK) signaling pathway.[1][2][3] It competitively binds to the ATP-binding domain of B-Raf, which inhibits the phosphorylation of downstream targets like MEK and ERK.[2][4] This action effectively blocks the signaling cascade that promotes cell proliferation and is particularly relevant in cancer cells with activating B-Raf mutations, such as B-RafV600E.[1][3][5]
Q2: What are the fundamental physicochemical properties of this compound?
Understanding the basic properties of this compound is the first step in developing an appropriate formulation. Key data is summarized below.
| Property | Value | Reference |
| Molecular Weight | 453.5 g/mol | [1][2][6] |
| Chemical Formula | C₂₇H₂₇N₅O₂ | [1][2][6] |
| CAS Number | 405554-55-4 | [1][2] |
| Appearance | Solid | N/A |
Q3: What are the reported solubilities of this compound in common laboratory solvents?
This compound is known to be poorly soluble in aqueous solutions, which necessitates the use of organic solvents for creating stock solutions.
| Solvent | Solubility | Reference |
| DMSO | ~3 mg/mL | [6] |
| DMF | ~2 mg/mL | [6] |
| Ethanol | ~0.5 mg/mL | [6] |
| Water | Insoluble (Implied) | N/A |
Q4: Why is the solubility of this compound a significant challenge for in vivo research?
The poor aqueous solubility of this compound presents several hurdles for animal studies:
-
Low Bioavailability: Insoluble compounds are poorly absorbed in the gastrointestinal tract after oral administration, leading to low and variable systemic exposure.[7][8]
-
Vehicle Toxicity: The need for high concentrations of organic solvents (like DMSO) or harsh surfactants can cause local tissue irritation and systemic toxicity in animals.
-
Precipitation Risk: When a drug solution prepared in an organic solvent is administered into an aqueous physiological environment (e.g., intraperitoneal injection or bloodstream), the drug can precipitate out, leading to inaccurate dosing, potential embolisms, and unreliable results.[7]
-
Dose-Linearity Issues: It can be difficult to establish a clear relationship between the administered dose and the resulting drug concentration in the blood, complicating pharmacokinetic and pharmacodynamic (PK/PD) studies.[8]
Visual Guide: this compound Mechanism of Action
The following diagram illustrates the MAPK/ERK signaling pathway and the inhibitory action of this compound.
Caption: this compound inhibits B-Raf in the MAPK/ERK pathway.
Troubleshooting Guide: Common Solubility Issues
Q5: My this compound formulation is precipitating upon dilution or injection. What should I do?
This is a critical issue indicating that the vehicle cannot maintain the drug in solution within a physiological environment.
Immediate Steps:
-
Visual Confirmation: Check for cloudiness or visible particles in your formulation after preparation and dilution.
-
Vehicle Re-evaluation: The current vehicle is not suitable. Proceed with the formulation optimization strategies outlined below.
Troubleshooting Workflow: The diagram below provides a decision-making workflow to address precipitation issues.
Caption: Troubleshooting workflow for this compound precipitation.
Q6: I am concerned about the toxicity of DMSO in my animal model. What are safer alternatives?
While DMSO is an excellent solvent, its in vivo use should be minimized. Several strategies can help create safer formulations.
| Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Use a mixture of water-miscible organic solvents.[8] A common combination is PEG 400, Tween 80 (or other surfactants), and saline/water. | Simple to prepare; suitable for early-stage studies. | May still have limited solubilization capacity; risk of precipitation upon high dilution. |
| Cyclodextrins | These are cyclic oligosaccharides that form inclusion complexes with hydrophobic drugs, shielding them from the aqueous environment.[8][9] | Can significantly increase aqueous solubility; often well-tolerated. | Can have dose-limiting nephrotoxicity; may alter drug PK profile. |
| Lipid-Based Systems | Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) dissolve the drug in oils and surfactants.[8][10] They form fine emulsions in the gut, aiding absorption. | Excellent for oral delivery; enhances bioavailability by utilizing lipid absorption pathways. | More complex to develop and characterize; potential for GI side effects. |
| Solid Dispersions | The drug is dispersed in an amorphous state within a hydrophilic polymer matrix.[11][12] This enhances the dissolution rate. | Increases both solubility and dissolution rate; can be formulated into solid dosage forms. | Can be physically unstable (recrystallization); requires specialized manufacturing processes. |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Vehicle for Intraperitoneal (IP) Injection
This protocol provides a starting point for a common co-solvent system. Note: The optimal ratio must be determined empirically for your required dose concentration.
Materials:
-
This compound powder
-
Polyethylene Glycol 400 (PEG 400)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weigh this compound: Accurately weigh the required amount of this compound for your target concentration and final volume.
-
Initial Dissolution: Add a small volume of PEG 400 to the this compound powder. Vortex or sonicate gently until the powder is fully dissolved. A clear solution should be formed.
-
Add Surfactant: Add Tween 80 to the solution. A common starting ratio is 10-20% of the final volume for PEG 400 and 5-10% for Tween 80. Mix thoroughly.
-
Final Dilution: Slowly add sterile saline dropwise while continuously vortexing to bring the formulation to the final volume.
-
Observe for Precipitation: After adding all the saline, carefully observe the solution for any signs of cloudiness or precipitation. If it remains clear, it is ready for use.
-
Pre-Dosing Check: It is highly recommended to perform a "mock injection" by adding one dose volume of the final formulation to a larger volume of saline or PBS at 37°C to simulate physiological conditions and check for precipitation.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation
This method is suitable for improving the dissolution characteristics of this compound for subsequent suspension and oral gavage.[13]
Materials:
-
This compound powder
-
A suitable polymer (e.g., PVP K30, Soluplus®, HPMC)
-
A volatile organic solvent in which both drug and polymer are soluble (e.g., methanol, acetone)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve a defined ratio of this compound and the chosen polymer (e.g., 1:4 drug-to-polymer ratio) in the organic solvent in a round-bottom flask. Ensure complete dissolution.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. Maintain a water bath temperature that is safe for the compound's stability.
-
Drying: A thin film will form on the flask wall. Further dry this film in a vacuum oven for 24-48 hours to remove all residual solvent.
-
Milling: Scrape the dried solid dispersion from the flask and mill it into a fine, uniform powder using a mortar and pestle or a mechanical grinder.
-
Characterization (Recommended): Use techniques like Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD) to confirm that the drug is in an amorphous state.
-
Formulation for Dosing: The resulting ASD powder can be suspended in an aqueous vehicle (e.g., 0.5% methylcellulose) for oral gavage.
Visual Guide: Formulation Selection Workflow
This flowchart outlines a general workflow for selecting and developing a suitable formulation for this compound.
Caption: Workflow for selecting an in vivo formulation strategy.
References
- 1. rndsystems.com [rndsystems.com]
- 2. stemcell.com [stemcell.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Synergistic activity of magnolin combined with B-RAF inhibitor this compound in hepatocellular carcinoma cells via targeting PI3K-AKT/mTOR and ERK MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the BRAF Inhibitors SB590885 and Dabrafenib
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB590885 and Dabrafenib are both potent inhibitors of the BRAF kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of this pathway, driving cellular proliferation and survival in various cancers, most notably melanoma.[1][3] Both compounds are ATP-competitive inhibitors that target the active conformation of the BRAF kinase.[2][4] Dabrafenib is an FDA-approved therapeutic for BRAF V600 mutation-positive metastatic melanoma, often used in combination with the MEK inhibitor Trametinib.[5][6] this compound is a well-characterized preclinical compound that has been instrumental in validating oncogenic BRAF as a therapeutic target.[7]
Mechanism of Action
Both this compound and Dabrafenib function by binding to the ATP-binding site of the BRAF kinase, thereby inhibiting its enzymatic activity.[4][8] This action prevents the phosphorylation and activation of downstream signaling molecules MEK and ERK, ultimately leading to a G1 cell cycle arrest and apoptosis in BRAF-mutant cancer cells.[4][9]
Interestingly, in BRAF wild-type cells, these inhibitors can induce a "paradoxical activation" of the MAPK pathway. This occurs because the binding of the inhibitor to one BRAF molecule in a RAF dimer can allosterically activate the other, leading to increased signaling.[1][4] This phenomenon is thought to contribute to certain side effects observed with BRAF inhibitor monotherapy, such as the development of cutaneous squamous cell carcinomas.[1]
Quantitative Efficacy Data
The following tables summarize the available in vitro potency and cellular efficacy data for this compound and Dabrafenib. It is important to note that these values are derived from different studies and experimental conditions, which may influence direct comparability.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | Potency Metric | Value (nM) |
| This compound | B-Raf | Ki | 0.16[2][10][11] |
| c-Raf | Ki | 1.72[10][11] | |
| B-Raf | Kd | 0.3[2] | |
| Dabrafenib | B-RafV600E | IC50 | 0.6 - 0.8[12][13] |
| Wild-Type B-Raf | IC50 | 3.2[13] | |
| c-Raf | IC50 | 5[12][13] |
Table 2: Cellular Activity in BRAFV600E Mutant Cell Lines
| Compound | Cell Line | Assay | Metric | Value |
| This compound | Colo205 | ERK Phosphorylation | EC50 | 28 nM[2][11] |
| Cell Proliferation | EC50 | 0.1 µM[2][11] | ||
| HT29 | ERK Phosphorylation | EC50 | 58 nM[2][11] | |
| Cell Proliferation | EC50 | 0.87 µM[2][11] | ||
| A375P | ERK Phosphorylation | EC50 | 290 nM[2][11] | |
| Cell Proliferation | EC50 | 0.37 µM[2][11] | ||
| SKMEL28 | ERK Phosphorylation | EC50 | 58 nM[2][11] | |
| Cell Proliferation | EC50 | 0.12 µM[2][11] | ||
| MALME-3M | ERK Phosphorylation | EC50 | 190 nM[2][11] | |
| Cell Proliferation | EC50 | 0.15 µM[2][11] | ||
| Dabrafenib | SKMEL28 | Cell Proliferation | IC50 | 3 nM[13] |
| A375P F11 | Cell Proliferation | IC50 | 8 nM[13] | |
| Colo205 | Cell Proliferation | IC50 | 7 nM[13] |
Experimental Protocols
Kinase Assays (for IC50/Ki Determination)
A generalized protocol for determining the in vitro kinase inhibitory activity of a compound is as follows:
-
Reagents and Materials: Recombinant human BRAF (wild-type or mutant) and c-RAF kinases, inactive MEK1 as a substrate, ATP (adenosine triphosphate), and the test compound (this compound or Dabrafenib) at various concentrations. A suitable buffer solution is also required.
-
Procedure: a. The recombinant RAF kinase is incubated with varying concentrations of the test inhibitor in the reaction buffer. b. The kinase reaction is initiated by the addition of the MEK1 substrate and ATP (often radiolabeled, e.g., with ³²P-ATP, for detection). c. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C). d. The reaction is stopped, and the amount of phosphorylated MEK1 is quantified. This can be done through methods like scintillation counting (for radiolabeled ATP) or specific antibody-based detection (e.g., ELISA or Western blot).
-
Data Analysis: The percentage of kinase activity inhibition is plotted against the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined from this dose-response curve.[14] The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the ATP concentration used in the assay.
Cell Proliferation Assays (for EC50/gIC50 Determination)
To measure the effect of the inhibitors on cell growth, a common protocol is:
-
Cell Culture: BRAF mutant cancer cell lines (e.g., A375, Colo205) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compound for a defined period, typically 72 hours.[11]
-
Viability Assessment: Cell viability is measured using a variety of methods, such as:
-
MTS/MTT assay: Measures the metabolic activity of the cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, which is an indicator of metabolically active cells.
-
-
Data Analysis: The cell viability data is normalized to the vehicle control and plotted against the compound concentration. The EC50 (half-maximal effective concentration) or gIC50 (half-maximal growth inhibition concentration) is calculated from the resulting dose-response curve.
Western Blotting for ERK Phosphorylation
This assay is used to confirm the on-target effect of the inhibitors on the MAPK pathway:
-
Cell Treatment: BRAF mutant cells are treated with different concentrations of the inhibitor for a short period (e.g., 1-4 hours).[12]
-
Protein Extraction: Cells are lysed to extract total protein.
-
SDS-PAGE and Transfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (t-ERK). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for detection.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. The ratio of p-ERK to t-ERK is calculated to determine the extent of pathway inhibition.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medschool.co [medschool.co]
- 4. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. FDA approves dabrafenib–trametinib for BRAF-positive cancers - NCI [cancer.gov]
- 7. Demonstration of a genetic therapeutic index for tumors expressing oncogenic BRAF by the kinase inhibitor SB-590885 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. Dabrafenib; preclinical characterization, increased efficacy when combined with trametinib, while BRAF/MEK tool combination reduced skin lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. universalbiologicals.com [universalbiologicals.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. IC50 - Wikipedia [en.wikipedia.org]
Validating SB590885 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to validate the cellular target engagement of SB590885, a potent B-Raf kinase inhibitor. We will explore its performance in relation to other well-established B-Raf inhibitors, supported by experimental data and detailed protocols.
Introduction to this compound and B-Raf Inhibition
This compound is a selective inhibitor of the B-Raf kinase, a critical component of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently hyperactivated in various cancers due to mutations in the BRAF gene, most notably the V600E mutation. This compound binds to the ATP-binding site of B-Raf, stabilizing the kinase in an active conformation, which paradoxically inhibits its downstream signaling in cells with the B-Raf V600E mutation.[1] Validating that a compound like this compound engages its intended target in a cellular context is a crucial step in drug development. This guide outlines two primary methods for confirming this engagement: assessing the phosphorylation of the downstream target ERK and directly measuring the biophysical interaction between the inhibitor and B-Raf.
Comparative Analysis of B-Raf Inhibitors
To objectively evaluate the efficacy of this compound, its performance is compared against other known B-Raf inhibitors, such as Vemurafenib (PLX4032) and Dabrafenib. The following tables summarize key quantitative data from various cellular assays.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | B-Raf | Cell-free | 0.16 (Ki) | N/A |
| Vemurafenib | B-Raf V600E | Cell-free | 13 - 31 | [2] |
| Dabrafenib | B-Raf V600E | Cell-free | 0.7 | [2] |
Table 2: Inhibition of ERK Phosphorylation in B-Raf V600E Mutant Cells
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | A375 | pERK Western Blot | ~0.29 | N/A |
| Vemurafenib | A375 | pERK Western Blot | ~0.1 | [3] |
| Dabrafenib | A375 | pERK Western Blot | <0.1 | [4] |
Table 3: Inhibition of Cell Viability in B-Raf V600E Mutant Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | A375 | Cell Proliferation | 0.37 | N/A |
| Vemurafenib | A375 | Cell Viability | ~0.25 | [2] |
| Dabrafenib | A375 | Cell Proliferation | <0.1 | [4] |
| This compound | Malme-3M | Cell Proliferation | 0.15 | N/A |
| Vemurafenib | Malme-3M | Cell Viability | <1 | [4] |
| Dabrafenib | Malme-3M | Cell Viability | <0.1 | [4] |
Signaling Pathway and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
RAF/MEK/ERK Signaling Pathway
Caption: The RAF/MEK/ERK signaling cascade initiated by receptor tyrosine kinases.
Experimental Workflow: Western Blot for pERK
Caption: Step-by-step workflow for assessing pERK levels by Western blot.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocols
Western Blot for Phospho-ERK (pERK) and Total ERK
This protocol details the steps to measure the inhibition of ERK phosphorylation in B-Raf V600E mutant cell lines (e.g., A375 melanoma cells) treated with this compound.
1. Cell Culture and Treatment:
-
Seed A375 cells in 6-well plates and culture overnight in appropriate media.
-
Treat cells with varying concentrations of this compound (or other inhibitors) and a vehicle control (e.g., DMSO) for a specified time (e.g., 2 hours).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect cell lysates and clarify by centrifugation.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
4. SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
5. Data Analysis:
-
Quantify the band intensities for pERK and total ERK using densitometry software.
-
Normalize the pERK signal to the total ERK signal for each sample to determine the extent of inhibition.[5][6]
Cellular Thermal Shift Assay (CETSA) for B-Raf Target Engagement
CETSA is a method to assess the direct binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.[7]
1. Cell Treatment:
-
Culture B-Raf V600E mutant cells to near confluency.
-
Treat the cells with this compound at the desired concentration or with a vehicle control for 1-2 hours.
2. Heat Treatment:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.
3. Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a specific lysis buffer.
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.
4. Protein Detection:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the amount of soluble B-Raf protein at each temperature point by Western blot, ELISA, or other sensitive protein detection methods.
5. Data Analysis:
-
Quantify the amount of soluble B-Raf at each temperature for both the treated and vehicle control samples.
-
Plot the percentage of soluble B-Raf against the temperature to generate a melting curve.
-
The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the Tm (ΔTm) between the drug-treated and vehicle-treated samples indicates target engagement.[8][9]
Conclusion
The validation of this compound target engagement in cells can be robustly achieved through the complementary approaches of monitoring downstream signaling and direct biophysical binding. Western blotting for pERK provides a functional readout of pathway inhibition, while CETSA offers direct evidence of target binding. The comparative data presented here demonstrates that this compound is a potent B-Raf inhibitor, and the provided protocols offer a framework for its rigorous evaluation alongside other inhibitors in a preclinical setting.
References
- 1. Receptor-Driven ERK Pulses Reconfigure MAPK Signaling and Enable Persistence of Drug-Adapted BRAF-Mutant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PLX4032, a selective BRAFV600E kinase inhibitor, activates the ERK pathway and enhances cell migration and proliferation of BRAFWT melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating the Effects of the B-Raf Inhibitor SB590885: A Comparative Analysis with siRNA Knockdown
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison between two key methods for validating the effects of targeting the B-Raf kinase in cancer cells: small interfering RNA (siRNA) knockdown and the small molecule inhibitor SB590885. This analysis is supported by experimental data and detailed protocols for key assays.
The serine/threonine-protein kinase B-Raf is a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in various cancers. The V600E mutation in the BRAF gene leads to constitutive activation of the pathway, promoting uncontrolled cell proliferation and survival. Consequently, B-Raf has emerged as a prime therapeutic target. This guide compares the genetic approach of siRNA-mediated gene silencing with the pharmacological inhibition by this compound to validate the on-target effects of B-Raf inhibition in cancer cells, particularly those harboring the BRAF V600E mutation.
Quantitative Data Summary
The following tables summarize the efficacy of B-Raf siRNA knockdown and this compound treatment on protein expression, downstream signaling, and cell viability, primarily in the A375 human melanoma cell line, which harbors the BRAF V600E mutation.
Table 1: Efficacy of B-Raf siRNA Knockdown in A375 Cells
| Parameter | Method | Result | Reference |
| B-Raf Protein Expression | Western Blot | 50-60% decrease in 1205 Lu cells | [1] |
| Downstream Signaling (p-ERK) | Western Blot | Significant decrease | [2] |
| Cell Viability | CCK-8 Assay | Significant decrease | [2] |
Table 2: Efficacy of this compound in BRAF V600E Mutant Cell Lines
| Cell Line | Parameter | Method | Result (IC50 / EC50) | Reference |
| A375P | Cell Proliferation | CellTiter-Glo | 0.37 µM | [3] |
| A375P | ERK Phosphorylation | Western Blot | 290 nM | [3] |
| Colo205 | Cell Proliferation | Not Specified | 0.1 µM | [3] |
| Colo205 | ERK Phosphorylation | Western Blot | 28 nM | [3] |
| HT29 | Cell Proliferation | Not Specified | 0.87 µM | [3] |
| HT29 | ERK Phosphorylation | Western Blot | 58 nM | [3] |
| SKMEL28 | Cell Proliferation | Not Specified | 0.12 µM | [3] |
| SKMEL28 | ERK Phosphorylation | Western Blot | 58 nM | [3] |
| MALME-3M | Cell Proliferation | Not Specified | 0.15 µM | [3] |
| MALME-3M | ERK Phosphorylation | Western Blot | 190 nM | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures discussed, the following diagrams were generated using Graphviz.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
B-Raf siRNA Knockdown Protocol
This protocol outlines the transient knockdown of B-Raf in A375 cells using siRNA.
-
Cell Seeding: Plate A375 cells in 6-well plates at a density of 2 x 105 cells per well in antibiotic-free RPMI-1640 medium supplemented with 10% FBS. Incubate at 37°C in a 5% CO2 incubator until cells reach 50-70% confluency.
-
siRNA Transfection:
-
For each well, dilute 50-100 pmol of B-Raf siRNA (or a non-targeting control siRNA) in 250 µL of Opti-MEM I Reduced Serum Medium.
-
In a separate tube, dilute 5 µL of a suitable lipid-based transfection reagent in 250 µL of Opti-MEM I.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the 500 µL of siRNA-transfection reagent complex dropwise to each well.
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C and 5% CO2 before proceeding to analysis.
This compound Treatment Protocol
This protocol describes the treatment of A375 cells with the B-Raf inhibitor this compound.
-
Cell Seeding: Plate A375 cells in 6-well plates (for Western blotting) or 96-well plates (for cell viability assays) at an appropriate density to ensure they are in the exponential growth phase at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., in a dose-response range from 1 nM to 10 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.
-
Treatment: Replace the existing medium with the medium containing the various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
Western Blot Protocol for B-Raf and p-ERK Analysis
This protocol is for the detection of total B-Raf and phosphorylated ERK (p-ERK) levels.
-
Cell Lysis:
-
Wash the treated and control cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 4-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against B-Raf (1:1000), p-ERK1/2 (Thr202/Tyr204) (1:1000), and a loading control (e.g., GAPDH or β-actin, 1:5000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Cell Viability (MTT) Assay Protocol
This protocol measures cell viability based on metabolic activity.
-
Cell Treatment: Following the siRNA knockdown or this compound treatment in a 96-well plate, proceed with the assay.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control (untreated or vehicle-treated) cells. For this compound, plot a dose-response curve to determine the IC50 value.[4]
Objective Comparison
-
Specificity: siRNA offers high specificity for the target mRNA, leading to the degradation of the B-Raf transcript and subsequent reduction in protein levels. This approach validates the effects of removing the entire protein, including any non-catalytic scaffolding functions. This compound, on the other hand, is a kinase inhibitor that specifically targets the ATP-binding pocket of B-Raf, thereby inhibiting its catalytic activity. While highly selective for B-Raf, particularly the V600E mutant, it may have off-target effects on other kinases at higher concentrations.
-
Mechanism of Action: siRNA-mediated knockdown acts at the post-transcriptional level, preventing the synthesis of new B-Raf protein.[5] The effect is dependent on the turnover rate of the existing protein pool. In contrast, this compound acts directly on the B-Raf protein, providing rapid inhibition of its kinase activity.
-
Temporal Effects: The effects of siRNA are typically observed 24-72 hours post-transfection, allowing for the degradation of the target mRNA and protein. The duration of the knockdown is transient, usually lasting for several days. The inhibitory effect of this compound is much more rapid, occurring within hours of treatment, and is reversible upon removal of the compound.
-
Validation Purpose: siRNA knockdown is an excellent tool to validate that the phenotype observed is a direct result of the loss of the B-Raf protein. This compound is used to validate that the inhibition of B-Raf's kinase activity is responsible for the observed cellular effects and serves as a direct preclinical model for a therapeutic strategy.
References
- 1. Concentration-Dependent Dual Effects of Ciprofloxacin on SB-590885-Resistant BRAFV600E A375 Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer effects of combinational treatment with BRAFV600E siRNA and PI3K pathway inhibitors in melanoma cell lines harboring BRAFV600E - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
SB590885: A Comparative Analysis of Its Kinase Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
SB590885 is a potent and highly selective small molecule inhibitor of the B-Raf serine/threonine kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] Its efficacy in targeting the common B-Raf V600E mutation has made it a valuable tool in cancer research.[1][2] This guide provides a comprehensive comparison of this compound's cross-reactivity profile against other kinases, supported by experimental data, to aid researchers in its precise application and in the interpretation of experimental outcomes.
Potency and Selectivity Against Primary Targets
This compound demonstrates high affinity for B-Raf, with a reported dissociation constant (Kd) of 0.3 nM and an apparent inhibition constant (Ki app) of 0.16 ± 0.03 nM.[2][3] The compound exhibits significant selectivity for B-Raf over the closely related c-Raf (RAF1), with a Ki of 1.72 nM for c-Raf, representing an 11-fold greater selectivity for B-Raf.[4]
Cross-Reactivity Profile Against a Broader Kinase Panel
The selectivity of this compound has been evaluated against a panel of numerous kinases. Data from multiple sources, including kinase inhibition assays and broad-scale kinome scanning, provide a detailed view of its off-target interaction profile.
Kinase Inhibition Selectivity Profile
A study by King et al. (2006) evaluated this compound against a panel of kinases from the ProQinase GmbH and Dundee University collections. The data, presented as the fold selectivity of the IC50 for this compound versus B-Raf, highlights the compound's remarkable specificity. For the majority of the kinases tested, this compound showed over 1000-fold selectivity compared to its potent inhibition of B-Raf.
| Kinase Target | Fold Selectivity (IC50 vs. B-Raf) |
| c-Raf (RAF1) | 11 |
| A-Raf | >1000 |
| MEK1 | >1000 |
| ERK2 | >1000 |
| JNK1 | >1000 |
| p38α | >1000 |
| AKT1 | >1000 |
| CDK2/cyclin A | >1000 |
| VEGFR2 | >1000 |
| PDGFRβ | >1000 |
| c-Kit | >1000 |
| EGFR | >1000 |
| Src | >1000 |
| Lck | >1000 |
| Abl | >1000 |
| Aurora A | >1000 |
| Plk1 | >1000 |
| Met | >1000 |
| ROCK-II | >1000 |
| PKA | >1000 |
| PKCα | >1000 |
| CaMKII | >1000 |
Table 1: Fold selectivity of this compound against a panel of kinases. Data is derived from King et al., Cancer Research, 2006.[2] The table shows a selection of kinases; for the full panel, refer to the original publication.
KINOMEscan Profiling
Further insights into the cross-reactivity of this compound are provided by KINOMEscan data from the HMS LINCS project. This competition binding assay measures the percentage of kinase bound to an immobilized ligand in the presence of the test compound. At a concentration of 10 µM, this compound demonstrated very strong inhibition of B-Raf and B-Raf (V600E), with minimal binding to a large panel of other kinases, confirming its high selectivity.
| Kinase Target | Percent of Control (%) @ 10 µM |
| B-Raf | 0.5 |
| B-Raf (V600E) | 0.5 |
| c-Raf (RAF1) | 3.5 |
| ABL1 | 98 |
| AKT1 | 97 |
| AURKA | 99 |
| CDK2 | 100 |
| EGFR | 99 |
| ERBB2 | 98 |
| JAK2 | 96 |
| JNK1 | 98 |
| MEK1 | 100 |
| MET | 99 |
| p38α (MAPK14) | 97 |
| PIK3CA | 99 |
| PLK1 | 99 |
| SRC | 98 |
| VEGFR2 (KDR) | 99 |
Table 2: KINOMEscan binding data for this compound at 10 µM. Data is sourced from the HMS LINCS database.[5] A lower "Percent of Control" indicates stronger binding of this compound to the kinase. The table shows a selection of kinases for illustrative purposes.
Experimental Protocols
B-Raf Kinase Inhibition Assay (Coupled Assay)
The potency of this compound against B-Raf is often determined using a coupled enzyme assay. This method measures the activity of MEK, a direct downstream substrate of B-Raf.
-
Reaction Setup: Recombinant active B-Raf (wild-type or V600E mutant) is incubated with inactive MEK1 and ATP in a suitable kinase buffer.
-
Inhibitor Addition: Serial dilutions of this compound (or other test compounds) are added to the reaction mixture.
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection of MEK Phosphorylation: The amount of phosphorylated MEK is quantified. This can be achieved through various methods, including:
-
ELISA: Using an antibody specific for phosphorylated MEK.
-
Western Blot: Detecting phosphorylated MEK via electrophoresis and antibody probing.
-
Luminescence-based ATP detection: Measuring the amount of ATP consumed in the reaction, where a decrease in ATP corresponds to higher kinase activity.
-
-
Data Analysis: The concentration of inhibitor that reduces B-Raf activity by 50% (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
KINOMEscan Competition Binding Assay
The KINOMEscan platform provides a high-throughput method for assessing the binding of a compound to a large number of kinases.
-
Assay Principle: The assay is based on a competition binding format. A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand.
-
Competition: If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Data Output: The results are typically expressed as "percent of control," where the control is the amount of kinase bound in the absence of the test compound (e.g., in the presence of DMSO). A lower percentage indicates a stronger interaction between the compound and the kinase.
Signaling Pathway and Experimental Workflow Visualizations
To further illustrate the context of this compound's action and the methods used for its characterization, the following diagrams are provided.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on B-Raf.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
References
SB590885 Demonstrates Synergistic Anti-Cancer Effects in Combination Therapies
SB590885, a selective inhibitor of the B-Raf kinase, has shown promising synergistic activity when combined with other anti-cancer agents in preclinical studies. Research indicates that co-administration of this compound with compounds targeting parallel or downstream signaling pathways can lead to enhanced tumor cell growth inhibition, cell cycle arrest, and apoptosis. These findings suggest a potential strategy to overcome drug resistance and improve therapeutic outcomes in cancers with specific molecular profiles.
Two notable studies have highlighted the synergistic potential of this compound. One investigation in hepatocellular carcinoma (HCC) cells demonstrated a powerful synergistic effect when this compound was combined with magnolin, a natural product.[1][2] Another study in thyroid cancer cell lines explored the combination of this compound with a PI3K inhibitor, ZSTK474, revealing synergistic effects in certain contexts.[3][4] These studies provide a foundation for understanding the combination potential of this compound and offer insights into the underlying molecular mechanisms.
Synergy with Magnolin in Hepatocellular Carcinoma
A study by Li et al. (2019) investigated the combination of this compound and magnolin in Bel-7402 and SK-Hep1 hepatocellular carcinoma cell lines. The combination treatment was found to synergistically suppress proliferation, promote cell cycle arrest, and induce apoptosis.[1][2]
Quantitative Data Summary
| Cell Line | Treatment | Cell Viability Inhibition | Colony Formation Inhibition | Apoptosis Rate |
| Bel-7402 | This compound (12 μM) | Significant | Significant | Increased |
| Magnolin (100 μM) | Minimal | Minimal | No significant change | |
| This compound + Magnolin | Synergistic Inhibition | Near elimination of colonies | Significantly Increased | |
| SK-Hep1 | This compound (12 μM) | Significant | Significant | Increased |
| Magnolin (100 μM) | Minimal | Minimal | No significant change | |
| This compound + Magnolin | Synergistic Inhibition | Near elimination of colonies | Significantly Increased |
Experimental Protocols
Cell Viability Assay (CCK-8): Bel-7402 and SK-Hep1 cells were seeded in 96-well plates. After 24 hours, cells were treated with this compound, magnolin, or the combination for 48 hours. Cell viability was then assessed using the Cell Counting Kit-8 (CCK-8) assay.[2]
Colony Formation Assay: Cells were seeded in 6-well plates and treated with this compound, magnolin, or the combination. The medium was replaced every 3 days. After 10-14 days, colonies were fixed with methanol and stained with crystal violet for visualization and counting.[5]
Apoptosis and Cell Cycle Analysis (Flow Cytometry): Cells were treated with the respective agents for 48 hours. For apoptosis analysis, cells were stained with Annexin V-FITC and propidium iodide (PI). For cell cycle analysis, cells were fixed in ethanol and stained with PI. Both were analyzed using a flow cytometer.[2]
Western Blot Analysis: Protein lysates from treated cells were separated by SDS-PAGE and transferred to PVDF membranes. The membranes were probed with primary antibodies against key proteins in the MAPK and PI3K/AKT pathways, followed by secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence detection system.[5]
Signaling Pathway Inhibition
The synergistic effect of the this compound and magnolin combination is attributed to the dual inhibition of the ERK/MAPK and PI3K/AKT/mTOR signaling pathways.[1][2]
References
- 1. Synergistic activity of magnolin combined with B-RAF inhibitor this compound in hepatocellular carcinoma cells via targeting PI3K-AKT/mTOR and ERK MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. The combination of RAF265, this compound, ZSTK474 on thyroid cancer cell lines deeply impact on proliferation and MAPK and PI3K/Akt signaling pathways. [research.unipd.it]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic activity of magnolin combined with B-RAF inhibitor this compound in hepatocellular carcinoma cells via targeting PI3K-AKT/mTOR and ERK MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating SB590885-Induced Apoptosis: A Comparative Guide to Caspase Assays
For Researchers, Scientists, and Drug Development Professionals
SB590885, a potent and selective inhibitor of B-Raf kinase, has demonstrated efficacy in inducing apoptosis in various cancer cell lines.[1] Validating the apoptotic mechanism is a critical step in the preclinical assessment of this and similar targeted therapies. This guide provides an objective comparison of commonly used caspase assays for confirming this compound-induced apoptosis, supported by detailed experimental protocols and visual aids to facilitate understanding of the underlying signaling pathways and experimental workflows.
The Role of this compound in Apoptosis Induction
This compound is a small molecule inhibitor that targets the ATP-binding domain of B-Raf kinase.[1] The B-Raf protein is a key component of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer, leading to increased cell proliferation and survival.[2][3] Inhibition of B-Raf by this compound has been shown to significantly reduce cell viability and induce apoptosis.[1] Interestingly, studies have indicated that this compound-induced apoptosis can occur independently of the canonical ERK1/2 pathway and may involve the modulation of other signaling molecules such as STAT3.[1]
The induction of apoptosis by B-Raf inhibition is often linked to the upregulation of pro-apoptotic proteins from the BCL-2 family, such as Bim.[4] This suggests that this compound likely triggers the intrinsic (mitochondrial) pathway of apoptosis, which culminates in the activation of a cascade of proteases known as caspases.
Comparative Analysis of Caspase Assays
Caspase enzymes are central to the execution of apoptosis.[5] Initiator caspases, such as caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway), are activated first and in turn activate executioner caspases, primarily caspase-3 and caspase-7, which cleave a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[6][7] Consequently, measuring the activity of these caspases provides a direct and quantifiable method for validating apoptosis.
The most common methods for assaying caspase activity are based on colorimetric, fluorometric, and luminescent detection of cleaved synthetic substrates. The choice of assay depends on factors such as sensitivity requirements, sample throughput, and available instrumentation.
Data Presentation: Quantitative Comparison of Caspase Assays
The following tables summarize illustrative quantitative data for different caspase assays following treatment of a hypothetical cancer cell line with this compound. Note: This data is for illustrative purposes to demonstrate the typical output of each assay and is not derived from a single head-to-head experimental comparison.
Table 1: Caspase-3/7 Activity
| Assay Type | Principle | Fold Change (this compound vs. Control) | Advantages | Disadvantages |
| Colorimetric | Cleavage of a p-nitroaniline (pNA) labeled peptide substrate (DEVD-pNA), releasing the chromophore pNA, measured at 405 nm. | 2.5-fold | Cost-effective, simple workflow. | Lower sensitivity, potential for interference from colored compounds. |
| Fluorometric | Cleavage of a fluorogenic substrate (e.g., DEVD-AFC), releasing a fluorescent group (AFC), measured at Ex/Em = 400/505 nm. | 4.8-fold | Higher sensitivity than colorimetric assays, suitable for kinetic studies. | Potential for autofluorescence interference from samples or compounds. |
| Luminescent | Cleavage of a proluminescent substrate (e.g., Z-DEVD-aminoluciferin), releasing a substrate for luciferase, generating light. | 8.2-fold | Highest sensitivity, wide dynamic range, low background. | Higher cost of reagents and requirement for a luminometer. |
Table 2: Caspase-8 Activity
| Assay Type | Principle | Fold Change (this compound vs. Control) | Rationale for Use |
| Colorimetric | Cleavage of IETD-pNA, releasing pNA, measured at 405 nm. | 1.2-fold | To investigate the potential involvement of the extrinsic apoptotic pathway. A minimal increase suggests this pathway is not the primary mechanism of this compound-induced apoptosis. |
| Fluorometric | Cleavage of IETD-AFC, releasing AFC, measured at Ex/Em = 400/505 nm. | 1.5-fold | Provides a more sensitive assessment of extrinsic pathway activation. |
Table 3: Caspase-9 Activity
| Assay Type | Principle | Fold Change (this compound vs. Control) | Rationale for Use |
| Colorimetric | Cleavage of LEHD-pNA, releasing pNA, measured at 405 nm. | 3.1-fold | To confirm the involvement of the intrinsic (mitochondrial) apoptotic pathway. A significant increase is consistent with B-Raf inhibition-mediated apoptosis. |
| Luminescent | Cleavage of a proluminescent substrate containing the LEHD sequence, generating light. | 6.5-fold | Offers the most sensitive detection of intrinsic pathway activation, ideal for low cell numbers or early time points. |
Mandatory Visualization
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-induced intrinsic apoptosis pathway.
Experimental Workflow for Caspase Assays
Caption: General experimental workflow for caspase activity assays.
Logical Comparison of Caspase Assay Alternatives
Caption: Comparison of caspase assay methodologies.
Experimental Protocols
Detailed methodologies for the key caspase assays are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Colorimetric Caspase-3/7 Assay
-
Principle: This assay measures the cleavage of the colorimetric substrate acetyl-Asp-Glu-Val-Asp p-nitroanilide (Ac-DEVD-pNA) by caspase-3/7, which releases the yellow chromophore p-nitroaniline (pNA). The amount of pNA is quantified by measuring the absorbance at 405 nm.
-
Methodology:
-
Cell Lysis:
-
Induce apoptosis in cells by treating with this compound. Include an untreated control.
-
Harvest 1-5 x 10^6 cells and pellet by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled cell lysis buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
-
Assay Reaction:
-
Determine the protein concentration of the lysate. Dilute 50-200 µg of protein to 50 µL with lysis buffer in a 96-well plate.
-
Prepare a 2x Reaction Buffer containing 10 mM DTT.
-
Add 50 µL of the 2x Reaction Buffer to each sample.
-
Add 5 µL of 4 mM Ac-DEVD-pNA substrate (200 µM final concentration).
-
-
Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of a blank well (lysis buffer, reaction buffer, and substrate) from all readings.
-
Calculate the fold-increase in caspase activity by comparing the absorbance of the this compound-treated samples to the untreated control.
-
-
Fluorometric Caspase-8 Assay
-
Principle: This assay detects the cleavage of the fluorogenic substrate acetyl-Ile-Glu-Thr-Asp-7-amino-4-trifluoromethylcoumarin (Ac-IETD-AFC). Cleavage by caspase-8 releases the fluorescent AFC moiety, which is measured at an excitation of ~400 nm and an emission of ~505 nm.
-
Methodology:
-
Cell Lysis: Follow the same procedure as for the colorimetric assay.
-
Assay Reaction:
-
Dilute 50-200 µg of protein to 50 µL with lysis buffer in a black 96-well plate.
-
Prepare a 2x Reaction Buffer containing 10 mM DTT.
-
Add 50 µL of the 2x Reaction Buffer to each sample.
-
Add 5 µL of 1 mM Ac-IETD-AFC substrate (50 µM final concentration).
-
-
Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate fluorometer with filters for Ex/Em = 400/505 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of a blank well from all readings.
-
Determine the fold-increase in caspase-8 activity relative to the untreated control.
-
-
Luminescent Caspase-9 Assay
-
Principle: This "add-mix-measure" assay utilizes a proluminescent caspase-9 substrate containing the LEHD sequence. Cleavage of this substrate by caspase-9 releases aminoluciferin, which is then used by luciferase to generate a stable luminescent signal.
-
Methodology:
-
Reagent Preparation:
-
Equilibrate the Caspase-Glo® 9 Reagent to room temperature before use.
-
-
Assay:
-
Add 100 µL of Caspase-Glo® 9 Reagent directly to each well of a white-walled 96-well plate containing cells in 100 µL of culture medium.
-
-
Incubation:
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours, protected from light.
-
-
Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank wells (medium and reagent only) from all other readings.
-
Express the results as fold change in caspase activity relative to the vehicle-treated control.
-
-
Conclusion
Validating the apoptotic effects of this compound is a critical step in its preclinical development. Caspase activity assays provide a direct and quantifiable measure of apoptosis induction. For initial, cost-effective screening, colorimetric assays for key caspases like caspase-3/7 and caspase-9 can be employed. For more sensitive and quantitative analysis, particularly for high-throughput screening, fluorometric and luminescent assays are the preferred methods. Luminescent assays, in particular, offer the highest sensitivity and are less prone to interference. By selecting the appropriate assay and following robust protocols, researchers can confidently and accurately characterize the pro-apoptotic efficacy of this compound and other novel anti-cancer agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. B-Raf Inhibits Programmed Cell Death Downstream of Cytochrome c Release from Mitochondria by Activating the MEK/Erk Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. biocompare.com [biocompare.com]
- 7. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of SB590885 Across Diverse Cancer Types: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of SB590885, a potent and selective inhibitor of the B-Raf kinase. This document outlines its mechanism of action, summarizes its efficacy across various cancer cell lines with supporting quantitative data, and provides detailed experimental protocols for key assays.
This compound is a triarylimidazole compound that selectively targets the B-Raf kinase, a critical component of the RAS/RAF/MEK/ERK signaling pathway.[1] This pathway, when constitutively activated by mutations in the BRAF gene, particularly the V600E mutation, is a key driver of cell proliferation and survival in numerous cancers.[1] this compound has demonstrated a significant therapeutic index in tumors expressing oncogenic BRAF, showing preferential inhibition of proliferation and induction of apoptosis in cancer cells harboring this mutation.[1][2]
Efficacy of this compound in Various Cancer Cell Lines
The effectiveness of this compound has been evaluated across a panel of cancer cell lines, with a notable sensitivity observed in those with the BRAF V600E mutation. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in melanoma, colorectal, and thyroid cancer cell lines.
| Melanoma Cell Line | BRAF Status | IC50 (µM) for Cell Growth Inhibition | Reference |
| 451Lu | V600E | <1 | [2] |
| WM35 | V600E | <1 | [2] |
| WM983 | V600E | <1 | [2] |
| Colorectal Cancer Cell Line | BRAF Status | IC50 (µM) for Cell Growth Inhibition | Reference |
| LS411N | V600E | Not explicitly stated, but sensitive | [3] |
| CL34 | V600E | Not explicitly stated, but sensitive | [3] |
| SNU-C5 | V600E | Not explicitly stated, but sensitive | [3] |
| RKO | V600E | Not explicitly stated, but sensitive | [3] |
| NCI-H508 | G596R | Not explicitly stated, but sensitive | [3] |
| HT-29 | V600E | Not explicitly stated, but sensitive | [3] |
| Thyroid Cancer Cell Line | BRAF Status | IC50 (µM) for Cell Growth Inhibition | Reference |
| TT | Not Stated | Not explicitly stated, but sensitive |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of evaluating this compound, the following diagrams have been generated.
Detailed Experimental Protocols
Cell Viability/Growth Inhibition Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., melanoma, colorectal)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the overnight culture medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 72 hours.[2]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blot Analysis for Phospho-ERK
This protocol is used to determine the effect of this compound on the phosphorylation of ERK, a downstream effector of B-Raf.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: rabbit anti-phospho-ERK1/2 (e.g., 1:1000 dilution) and rabbit anti-total-ERK1/2 (e.g., 1:1000 dilution)[4][5]
-
HRP-conjugated anti-rabbit secondary antibody (e.g., 1:5000 dilution)[5]
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at various concentrations for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse with lysis buffer.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[5] After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C.[4][5]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5] After further washing, add ECL reagent and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with the antibody for total ERK.
-
Densitometry Analysis: Quantify the band intensities for phospho-ERK and total ERK. The phospho-ERK signal should be normalized to the total ERK signal.
In Vivo Melanoma Xenograft Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., athymic nude mice)
-
BRAF V600E mutant melanoma cells (e.g., A375)
-
Matrigel
-
This compound formulation for injection (e.g., in a suitable vehicle)
-
Calipers
-
Anesthesia
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 A375 melanoma cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound intraperitoneally (i.p.) at a predetermined dose and schedule (e.g., daily).[2] The control group should receive the vehicle alone.
-
Tumor and Body Weight Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study can be terminated when tumors in the control group reach a certain size, or based on other predefined criteria.
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy of this compound.
Conclusion
This compound demonstrates significant and selective activity against cancer cells harboring the BRAF V600E mutation, particularly in melanoma. Its mechanism of action through the inhibition of the RAS/RAF/MEK/ERK pathway is well-established. While data on its efficacy in other cancer types such as pancreatic, lung, and breast cancer is limited in the public domain, the provided protocols offer a robust framework for further investigation into the therapeutic potential of this and other B-Raf inhibitors. Future research should focus on expanding the evaluation of this compound across a broader spectrum of malignancies to fully delineate its clinical utility.
References
- 1. Demonstration of a genetic therapeutic index for tumors expressing oncogenic BRAF by the kinase inhibitor SB-590885 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Sensitivities and Dependencies of BRAF Mutant Colorectal Cancer Cell Lines with or without PIK3CA Mutations for Discovery of Vulnerabilities with Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Validating SB590885 Specificity: A Comparative Guide to Control Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the specificity of SB590885, a potent B-Raf kinase inhibitor. We present supporting data for this compound and alternative B-Raf inhibitors—Vemurafenib, Dabrafenib, and the multi-kinase inhibitor Sorafenib—and offer detailed protocols for key validation experiments.
Introduction to this compound
This compound is a triarylimidazole compound that selectively inhibits Raf kinases, demonstrating higher potency for B-Raf than c-Raf. It specifically targets the ATP-binding domain of B-Raf, stabilizing the kinase in an active conformation. This inhibitory action leads to the suppression of the downstream MEK-ERK signaling pathway, thereby inhibiting the proliferation of cells with activating B-Raf mutations, such as the common V600E mutation found in various cancers.
Data Presentation: Comparative Kinase Inhibition Profiles
Validating the specificity of a kinase inhibitor is crucial to ensure that its biological effects are on-target. The following tables summarize the inhibitory activity of this compound and its alternatives against B-Raf, its close homolog c-Raf, and a selection of off-target kinases.
Table 1: On-Target and c-Raf Inhibition
| Compound | B-Raf (V600E) IC50/Ki (nM) | c-Raf (Raf-1) IC50/Ki (nM) | Selectivity (c-Raf/B-Raf) |
| This compound | 0.16 (Ki)[1] | 1.72 (Ki)[1] | ~11-fold |
| Vemurafenib | 13-31 (IC50) | 6.7-48 (IC50) | ~0.5 - 1.5-fold |
| Dabrafenib | 0.6 (IC50) | 5 (IC50) | ~8.3-fold |
| Sorafenib | 38 (IC50)[2] | 6 (IC50)[2] | ~0.16-fold (less selective for B-Raf) |
Table 2: Off-Target Kinase Inhibition Profile
This table presents a selection of off-target kinases for each inhibitor. A comprehensive kinome scan for this compound at 10 µM showed minimal binding to a large panel of kinases, indicating high selectivity. For the purpose of this guide, we have compiled available IC50 data for key off-targets of the compared inhibitors.
| Compound | Off-Target Kinase | IC50 (nM) |
| This compound | Minimal off-target activity reported against a panel of 46 kinases | Specific IC50 values not widely published |
| Vemurafenib | SRMS | 18 |
| ACK1 | 19 | |
| KHS1 | 51 | |
| FGR | 63 | |
| Dabrafenib | SIK2 | <100[3] |
| ALK5 | <100[3] | |
| NEK9 | <100[3] | |
| CDK16 | <100[3] | |
| Sorafenib | VEGFR-2 | 90[1] |
| VEGFR-3 | 20[1] | |
| PDGFR-β | 57[1] | |
| Flt3 | 58[1] | |
| c-KIT | 68[1] |
Experimental Protocols
To rigorously validate the specificity of this compound, a combination of biochemical and cellular assays is recommended.
In Vitro B-Raf Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified B-Raf.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute recombinant human B-Raf (V600E) enzyme in the reaction buffer.
-
Prepare a substrate solution containing a non-phosphorylated MEK1 protein and ATP at a concentration close to its Km.
-
Prepare serial dilutions of this compound and control inhibitors in the reaction buffer.
-
-
Assay Procedure (96-well plate format):
-
Add the diluted inhibitors to the wells.
-
Add the diluted B-Raf enzyme to each well and incubate briefly.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and quantify the amount of ADP produced (indicating kinase activity) using a luminescence-based assay kit (e.g., ADP-Glo™).
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blot for Phospho-ERK Inhibition
This cellular assay assesses the inhibitor's effect on the downstream signaling cascade in intact cells.
Protocol:
-
Cell Culture and Treatment:
-
Culture a B-Raf V600E mutant cell line (e.g., A375 melanoma cells) to 70-80% confluency.
-
Treat the cells with serial dilutions of this compound or control inhibitors for a specified time (e.g., 2 hours). Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with a primary antibody for total ERK1/2 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK and total ERK.
-
Normalize the phospho-ERK signal to the total ERK signal to determine the extent of inhibition.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Treatment and Heating:
-
Treat intact cells (e.g., A375) with this compound or a vehicle control for a defined period (e.g., 1 hour).
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for a short duration (e.g., 3 minutes).
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the aggregated protein by centrifugation.
-
-
Protein Detection:
-
Analyze the soluble fractions by Western blotting for B-Raf.
-
-
Data Analysis:
-
Plot the amount of soluble B-Raf as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Cellular Level Controls
To further confirm that the observed effects of this compound are due to its inhibition of B-Raf, the following cellular controls are essential:
-
B-Raf Wild-Type Cells: Use cell lines that express wild-type B-Raf. In these cells, this compound should not inhibit ERK phosphorylation unless there is upstream activation of the pathway (e.g., by mutant RAS).
-
B-Raf Knockout Cells: Utilize CRISPR/Cas9-generated B-Raf knockout cell lines. These cells should be insensitive to the effects of this compound on cell proliferation and downstream signaling, demonstrating the on-target dependency.
-
Resistant Mutant Cell Lines: Employ cell lines with known resistance mutations in B-Raf that prevent inhibitor binding. These cells should show a significantly reduced sensitivity to this compound.
Mandatory Visualizations
Caption: MAPK signaling pathway showing the inhibitory action of this compound on B-Raf.
Caption: Workflow for assessing p-ERK inhibition by Western blot.
Caption: Expected outcomes of this compound treatment in different cellular contexts.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of SB590885 for Laboratory Professionals
For researchers, scientists, and drug development professionals handling SB590885, a potent B-Raf inhibitor, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2][3] Adherence to established protocols for hazardous chemical waste is mandatory to mitigate risks to personnel and the environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, in line with general laboratory safety standards.
Immediate Safety and Disposal Plan
This compound, like other potent kinase inhibitors, must be treated as hazardous chemical waste.[1][2] Under no circumstances should it be disposed of in regular trash or poured down the drain.[1][3][4] The primary source for specific handling and disposal information is the Safety Data Sheet (SDS) provided by the manufacturer.[3] In the absence of explicit instructions, the following best practices for the disposal of potent research compounds should be strictly followed.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not publicly available, the following table summarizes key physical and chemical properties relevant to its handling and preparation for disposal.
| Property | Value | Source |
| Molecular Weight | 453.54 g/mol | [5][6] |
| Formula | C₂₇H₂₇N₅O₂ | [5][6] |
| CAS Number | 405554-55-4 | [5][6] |
| Solubility | Soluble to 10 mM in DMSO. | [6] |
| Storage | Store at -20°C. | [5][6] |
| Purity | ≥98% (HPLC) | [5] |
Detailed Experimental Protocols
Handling and Personal Protective Equipment (PPE):
When handling this compound, appropriate personal protective equipment is essential to prevent exposure.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.[2]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[2]
-
Spill Management: In case of a spill, absorb the material with an inert substance and place it in the designated hazardous waste container.[2] Follow the specific spill cleanup procedures outlined in the manufacturer's SDS.
Preparation of Stock Solutions:
The following is a general guideline for preparing stock solutions of this compound.
-
Allow the vial of this compound to warm to room temperature before opening.
-
Based on the desired concentration and the compound's molecular weight (453.54 g/mol ), calculate the required volume of solvent.[2][5]
-
Add the appropriate volume of DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM).[6]
-
Cap the vial tightly and vortex or sonicate until the compound is fully dissolved.
-
Store the stock solution at -20°C or -80°C as recommended for stability.[7]
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling.
-
Waste Segregation: All materials contaminated with this compound must be segregated as hazardous chemical waste. This includes:
-
Containment:
-
Solid Waste: Collect all solid waste, including contaminated PPE and labware, in a designated, durable, and sealable hazardous waste container.[1]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1] Ensure the container material is compatible with the solvents used.
-
-
Labeling: All hazardous waste containers must be clearly and accurately labeled. The label should include:
-
Storage: Store hazardous waste containers in a designated, secure satellite accumulation area within the laboratory.[1] Ensure that incompatible waste types are segregated to prevent dangerous chemical reactions.[1]
-
Disposal Request: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][2] Do not attempt to dispose of this waste through standard municipal channels.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 5. SB 590885 | Raf Kinases | Tocris Bioscience [tocris.com]
- 6. SB 590885 | Raf Kinase Inhibitors: R&D Systems [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
Essential Safety and Operational Guide for Handling SB590885
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational instructions, and disposal plans for the handling of SB590885, a potent B-Raf kinase inhibitor. Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity. As the full toxicological properties of many research compounds are not fully characterized, a cautious and proactive approach to safety is paramount.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent bioactive compound. While a comprehensive toxicological profile is not publicly available, it should be handled as a potentially hazardous substance. The primary routes of exposure are inhalation of dust particles and skin contact.
Recommended Personal Protective Equipment (PPE):
| Task | Recommended PPE |
| Receiving and Unpacking | - Nitrile gloves- Lab coat- Safety glasses with side shields |
| Weighing and Aliquoting (Solid) | - Double nitrile gloves- Disposable lab coat or gown- Safety goggles or a face shield- Work within a certified chemical fume hood or a ventilated balance enclosure. |
| Solution Preparation | - Double nitrile gloves- Lab coat- Safety goggles- Work within a certified chemical fume hood. |
| Cell Culture/In Vitro Assays | - Nitrile gloves- Lab coat- Safety glasses |
| In Vivo Studies (Dosing) | - Double nitrile gloves- Lab coat or disposable gown- Safety goggles and face shield |
| Waste Disposal | - Double nitrile gloves- Lab coat- Safety goggles |
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Chemical Formula | C₂₇H₂₇N₅O₂ |
| Molecular Weight | 453.5 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO (up to ~5 mg/mL) and Ethanol.[1] Insoluble in water. |
| Storage (Solid) | Store at -20°C for long-term stability.[2] |
| Storage (in Solution) | Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[2] |
| Stability | Stable for at least two years when stored as a solid at -20°C. Stock solutions in DMSO can be stored at -80°C for several months.[2] |
Experimental Protocols: Step-by-Step Guidance
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in downstream experiments.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Pre-weighing Preparation: Don all appropriate PPE (double nitrile gloves, lab coat, safety goggles) and perform all operations within a certified chemical fume hood.
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. Use a weigh boat to avoid contamination of the balance.
-
Dissolution: Transfer the weighed this compound to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, clearly labeled microcentrifuge tubes. Store the aliquots at -80°C to maintain stability and prevent repeated freeze-thaw cycles.
In Vitro Cell-Based Assays
Objective: To treat cultured cells with this compound to assess its biological activity.
Materials:
-
Cultured cells in appropriate growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile cell culture plates
-
Sterile, filtered pipette tips
Procedure:
-
Cell Seeding: Seed cells into the appropriate culture plates at the desired density and allow them to adhere overnight under standard culture conditions.
-
Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the this compound stock solution at room temperature. Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed a level toxic to the cells (typically ≤ 0.1%).
-
Cell Treatment: Carefully remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Return the plates to the incubator and incubate for the desired experimental duration.
-
Downstream Analysis: Following incubation, proceed with the planned downstream analysis (e.g., cell viability assays, western blotting, etc.).
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local environmental regulations.
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips, tubes) must be collected in a dedicated, clearly labeled hazardous waste container for solids.
-
Liquid Waste: Unused stock solutions, working solutions, and the initial solvent rinse of "empty" containers should be collected in a designated, leak-proof hazardous waste container for liquids. The container must be compatible with the solvents used.
-
Aqueous Waste from Cell Culture: While the concentration of this compound in cell culture medium may be low, it is best practice to collect this waste for chemical disposal rather than pouring it down the drain, especially for higher concentrations or large volumes. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.
Visualized Workflows and Pathways
The following diagrams illustrate key processes for the safe and effective use of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
